3-Chlorocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGOJWPSXRALK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901054 | |
| Record name | NoName_105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14473-90-6, 1866-38-2 | |
| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-m-Chlorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1866-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-m-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | m-chlorocinnamic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fundamental Properties of 3-Chlorocinnamic Acid
Introduction
This compound, a halogenated derivative of cinnamic acid, is a versatile organic compound with significant applications in pharmaceutical and chemical synthesis.[1] Its structure, featuring a chlorine atom at the meta-position of the phenyl ring, imparts unique chemical and biological properties that make it a valuable intermediate.[1] This compound serves as a critical building block for a range of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, to support its application in research and development.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its limited solubility in water but shows greater solubility in organic solvents like methanol, ethanol, and acetone.[1][3]
| Property | Value | Reference |
| Chemical Formula | C₉H₇ClO₂ | [1][2][4] |
| Molecular Weight | 182.60 g/mol | [2][4][5] |
| CAS Number | 1866-38-2 (for the mixture of isomers) | [1][4][6] |
| 14473-90-6 (for the (E)-isomer) | [2][7] | |
| Appearance | White to off-white crystalline powder/solid | [1][2][4] |
| Melting Point | 161-166 °C | [2][3][4][7] |
| Boiling Point | 326.2±25.0 °C (Predicted) | [3] |
| Density | 1.332±0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.29 (at 25°C) | [3][7] |
| Solubility | Sparingly soluble in water. Soluble in methanol. | [1][3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data has been compiled from literature.
| Spectroscopy Type | Key Data Points | Reference |
| ¹H NMR (300 MHz, DMSO-d6) | δ: 7.76 (s, 1H), 7.67-7.51 (m, 1H), 7.56 (d, J=15.9 Hz, 1H), 7.48-7.36 (m, 2H), 6.6 (d, J=16.2 Hz, 1H) | [8] |
| ¹³C NMR (75 MHz, DMSO-d6) | δ: 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03 | [8] |
| Infrared (IR) | Similar to cinnamic acid with characteristic peaks for: C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), and additional peaks corresponding to C-Cl vibrations. | [9] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with the molecular weight of 182.60 g/mol . | [10] |
Experimental Protocols
Synthesis via Knoevenagel Condensation
A general and widely used method for synthesizing this compound is the Knoevenagel condensation, which involves the reaction of 3-chlorobenzaldehyde with malonic acid.[1]
Methodology:
-
Preparation: In a suitable reaction vessel, dissolve malonic acid (1.25 equivalents, e.g., 65 mmol) in a mixture of pyridine (e.g., 5 mL) and piperidine (e.g., 0.5 mL) with stirring.[6]
-
Reaction: Slowly add 3-chlorobenzaldehyde (1.0 equivalent, e.g., 50 mmol) to the solution at a controlled temperature of 85°C.[6]
-
Monitoring: Stir the reaction mixture continuously for approximately 6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aldehyde starting material.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture using a 10% hydrochloric acid solution under an ice bath, which will cause a white solid to precipitate.[6]
-
Isolation: Collect the precipitated solid product by filtration. Wash the solid three times with ice-cold water to remove residual pyridine and other impurities.[6]
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
Methodology:
-
Dissolve the crude this compound product in a minimum amount of a hot solvent mixture of aqueous ethanol (1:1, v/v).[6]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.
Applications and Biological Activity
This compound is a key intermediate in various industries.
-
Pharmaceutical Synthesis: It is a precursor for synthesizing a variety of pharmaceutical compounds, including potential anti-inflammatory, antihypertensive, and anti-tumor agents.[1][2] Its derivatives have been investigated for their ability to inhibit cellular proliferation and induce apoptosis, making them of interest in oncology research.[11]
-
Agrochemicals: The compound is used in the preparation of plant growth regulators and pesticides.[1]
-
Flavor and Fragrance: It finds application in the flavor and fragrance industry to impart specific aromas or tastes.[1]
-
Antimicrobial Research: Cinnamic acid derivatives are known for their antimicrobial properties.[12][13] Studies on chlorinated N-arylcinnamamides derived from related chloro-cinnamic acids show promising activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism of action for cinnamic acids can involve the disruption of bacterial cell membranes.[14]
Caption: Key industrial applications of this compound.
Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed, research on the parent compound, trans-cinnamic acid, provides valuable insights. trans-Cinnamic acid has been shown to induce fibroblast migration, a key process in wound healing, through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[15] It is plausible that chlorinated derivatives could modulate similar cellular pathways.
Caption: Potential signaling pathways modulated by cinnamic acid derivatives.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Handling: Use in a well-ventilated area or under a fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][17] Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.[1][2] It is incompatible with strong oxidizing agents, bases, and reducing agents.[2][4]
-
First Aid: In case of skin contact, wash with plenty of water.[17] For eye contact, rinse cautiously with water for several minutes.[17][18] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.[17]
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of diverse, high-value molecules. Its well-defined physicochemical properties and established synthesis protocols make it a reliable and versatile tool for researchers in medicinal chemistry, materials science, and agrochemical development. Further investigation into its specific biological mechanisms and signaling pathways will continue to unlock its full potential in drug discovery and other advanced applications.
References
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- 6. This compound | 1866-38-2 [chemicalbook.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
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- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. p-Chlorocinnamic acid [webbook.nist.gov]
- 11. This compound | 1866-38-2 | FC71049 | Biosynth [biosynth.com]
- 12. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 15. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorocinnamic acid, a key chemical intermediate with significant applications in pharmaceutical research, drug development, and organic synthesis. This document details its chemical properties, synthesis protocols, analytical methods, and explores its role as a building block for novel therapeutic agents.
Chemical and Physical Properties
This compound is a halogenated derivative of cinnamic acid.[1] It exists as a white to off-white crystalline solid at room temperature and is characterized by its stability and reactivity, which are conferred by the chloro group on the benzene ring.[1] While it is only slightly soluble in water, it dissolves more readily in organic solvents such as ethanol and acetone.[1]
It is important to note that this compound is associated with two primary CAS numbers. CAS No. 1866-38-2 is often used as a general identifier, while CAS No. 14473-90-6 specifically refers to the (E)- or trans-isomer, which is the more common form.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1866-38-2 (general); 14473-90-6 (trans) | [2][3][4] |
| Molecular Formula | C₉H₇ClO₂ | [1][5][6] |
| Molecular Weight | 182.60 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 163-165 °C | [7] |
| IUPAC Name | (2E)-3-(3-chlorophenyl)prop-2-enoic acid | [4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, DMF | [1] |
Synthesis and Manufacturing
The industrial preparation of this compound is typically achieved through condensation and decarboxylation reactions.[1] The Knoevenagel condensation is a widely employed laboratory method for its synthesis. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with malonic acid.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a general method for the synthesis of this compound.
Materials:
-
3-chlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
10% Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottomed flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve malonic acid (1.3 equivalents) in a minimal amount of pyridine. Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Aldehyde Addition: While stirring, slowly add 3-chlorobenzaldehyde (1.0 equivalent) to the solution.
-
Heating: Heat the reaction mixture to approximately 85°C. Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC to confirm the complete consumption of the starting aldehyde.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Under an ice bath, slowly neutralize the mixture by adding 10% HCl solution until a white solid precipitates.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: Wash the collected solid three times with cold deionized water to remove impurities.
-
Recrystallization: Purify the final product by recrystallizing from an aqueous ethanol solution (e.g., 1:1 v/v) to obtain pure this compound.
References
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- 2. TRANS-3-CHLOROCINNAMIC ACID | 14473-90-6 [sigmaaldrich.com]
- 3. This compound CAS#: 1866-38-2 [amp.chemicalbook.com]
- 4. 2-Propenoic acid, 3-(3-chlorophenyl)- | C9H7ClO2 | CID 735250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 14473-90-6 | PAA47390 | Biosynth [biosynth.com]
- 6. This compound | 1866-38-2 | FC71049 | Biosynth [biosynth.com]
- 7. talentchemicals.com [talentchemicals.com]
An In-depth Technical Guide to 3-Chlorocinnamic Acid
This guide provides a comprehensive overview of 3-Chlorocinnamic acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical structure, properties, synthesis, and applications, with a focus on presenting data in a clear and accessible format.
Chemical Identity and Properties
This compound is an organic compound that is a derivative of cinnamic acid.[1] It is characterized by a chlorine atom substituted at the meta-position (position 3) of the phenyl ring.[1] At room temperature, it exists as a white to off-white crystalline solid.[1][2] This compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dimethylformamide.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | (2E)-3-(3-chlorophenyl)prop-2-enoic acid[3][4] |
| Molecular Formula | C₉H₇ClO₂[1][2][3][5] |
| Molecular Weight | 182.60 g/mol [2][5][6][7][8] |
| CAS Number | 1866-38-2[1][2][3][5] (predominantly trans); 14473-90-6[6][9][10] |
| Melting Point | 161-166 °C[2][3][9][10][11] |
| Boiling Point | 260.71°C to 326.2°C (estimates)[9][10][11] |
| pKa | 4.29 (at 25°C)[1][9][11] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)O[1] |
| InChI | InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+[1][6][12][13] |
| InChIKey | FFKGOJWPSXRALK-SNAWJCMRSA-N[1][3][6][12][13] |
Chemical Structure
The structure of this compound features a benzene ring attached to a propenoic acid group. The chlorine atom's placement on the third carbon of the phenyl ring influences the molecule's electronic properties and reactivity.
Caption: 2D chemical structure of this compound.
Synthesis Protocol
A common laboratory-scale synthesis of this compound involves the Knoevenagel condensation. The following protocol is a generalized procedure based on this reaction.
Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize this compound from 3-chlorobenzaldehyde and malonic acid.
-
Materials:
-
Procedure:
-
In a round-bottomed flask, dissolve 6.76 g (65 mmol) of malonic acid in a mixture of 5 mL of pyridine and 0.5 mL of piperidine with stirring.[14]
-
Slowly add 50 mmol of 3-chlorobenzaldehyde to the solution.[14]
-
Heat the reaction mixture to 85°C and maintain this temperature for 6 hours with continuous stirring.[14]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed.[14]
-
After the reaction is complete, cool the mixture to room temperature.[14]
-
Under an ice bath, neutralize the mixture with a 10% hydrochloric acid solution, which will cause a white solid to precipitate.[14]
-
Collect the crude product by vacuum filtration and wash it three times with ice-cold water.[14]
-
Purify the product by recrystallization from an aqueous ethanol solution (1:1 v/v) to obtain pure this compound.[14]
-
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in various industrial and research fields.
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of more complex pharmaceutical compounds.[1] It has been utilized as an intermediate in the development of antihypertensive and anti-inflammatory drugs.[1] Its structure is a valuable scaffold for creating novel therapeutic agents.[10]
-
Agrochemicals: In the agrochemical industry, it is used in the preparation of plant growth regulators and pesticide formulations.[1]
-
Flavor and Fragrance: The compound is also employed in the flavor and fragrance industry to impart specific aromas or tastes to products.[1]
Spectroscopic Data
The structural elucidation of this compound and its derivatives is routinely performed using various spectroscopic techniques. While specific spectra are dependent on the solvent and instrumentation, general characteristics can be described.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons with coupling constants indicative of a trans configuration, as well as signals for the aromatic protons in the meta-substituted pattern.
-
¹³C NMR: The carbon NMR would display distinct peaks for the carboxyl carbon, the vinyl carbons, and the six carbons of the benzene ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically around 1680-1710 cm⁻¹, and a broad O-H stretching band.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Safety and Handling
This compound is considered an irritant.[1]
-
Hazards: It may cause irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may lead to gastrointestinal discomfort.[1]
-
Precautions: When handling this chemical, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[10] Work should be conducted in a well-ventilated area to avoid inhalation of dust particles.[2][10]
-
Storage: Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2][10] The container should be kept tightly closed.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound(1866-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound, predominantly trans, 98+% 50 g | Request for Quote [thermofisher.com]
- 4. 2-Propenoic acid, 3-(3-chlorophenyl)- | C9H7ClO2 | CID 735250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound for synthesis 14473-90-6 [sigmaaldrich.com]
- 7. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. talentchemicals.com [talentchemicals.com]
- 11. This compound CAS#: 1866-38-2 [amp.chemicalbook.com]
- 12. This compound(14473-90-6) IR Spectrum [chemicalbook.com]
- 13. This compound(14473-90-6) 1H NMR spectrum [chemicalbook.com]
- 14. This compound | 1866-38-2 [chemicalbook.com]
An In-depth Technical Guide to 3-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. While its primary role is a key intermediate in the synthesis of various biologically active molecules, this document collates its known physicochemical properties, synthesis protocols, and discusses its biological activities in the context of its derivatives and related compounds.
Core Physicochemical and Pharmacokinetic Properties
This compound is a white to off-white crystalline solid. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 182.60 g/mol | [1] |
| Chemical Formula | C₉H₇ClO₂ | [1] |
| CAS Number | 1866-38-2 (unspecified stereoisomer), 14473-90-6 ((E)-isomer) | |
| Melting Point | 161-165 °C | |
| Boiling Point | ~260.7 °C (estimate) | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [2] |
| pKa | ~4.29 |
Synthesis and Manufacturing
The most common laboratory and industrial synthesis of this compound is achieved through the Knoevenagel condensation reaction. This method involves the base-catalyzed reaction of 3-chlorobenzaldehyde with malonic acid, followed by decarboxylation.
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis
This protocol is adapted from general procedures for the synthesis of cinnamic acids.
Materials:
-
3-Chlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in a minimal amount of warm ethanol.
-
Addition of Reagents: To the stirred solution, add pyridine (as a solvent and basic catalyst) and a catalytic amount of piperidine.
-
Aldehyde Addition: Slowly add 3-chlorobenzaldehyde (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into an excess of cold water.
-
Precipitation: Acidify the aqueous mixture with concentrated HCl until the pH is approximately 2. This will precipitate the crude this compound.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
References
Technical Guide: Physicochemical Characterization of 3-Chlorocinnamic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 3-Chlorocinnamic acid, a critical parameter for its identification, purity assessment, and application in research and development. This document outlines the reported melting point values, provides a detailed experimental protocol for its determination, and illustrates key concepts related to the analysis.
Physicochemical Data: Melting Point of this compound
This compound (C₉H₇ClO₂) exists as cis and trans (or (Z) and (E)) geometric isomers. The trans isomer is generally more stable and common. The melting point is highly dependent on the isomeric form and the purity of the sample. The data below is primarily for the trans isomer, which is most frequently referenced in commercial and research literature.
Data Summary: Reported Melting Points
| Isomer/Mixture | CAS Number | Reported Melting Point (°C) | Purity/Assay |
|---|---|---|---|
| This compound | 1866-38-2 | 163 - 166 | Not specified |
| This compound, predominantly trans | 1866-38-2 | 159.0 - 166.0 | ≥98.0% |
| This compound, for synthesis | 14473-90-6 | 163 - 165 | ≥98.0% (acidimetric) |
| This compound | 1866-38-2 | 161 - 164 | Not specified |
| trans-2-Chlorocinnamic acid (for comparison) | 3752-25-8 | 208 | Not specified |
| trans-Cinnamic acid (unsubstituted) | 140-10-3 | 133 | Not specified |
| cis-Cinnamic acid (unsubstituted) | Not specified | 68 | Not specified |
Note: The slight variations in the reported melting point ranges for this compound can be attributed to differences in analytical methods, heating rates, and residual impurities.
Experimental Protocol: Melting Point Determination
This section details the standard methodology for determining the melting point of this compound using the capillary method with a digital melting point apparatus.
2.1 Materials and Equipment
-
Sample: this compound, finely powdered
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Tools: Capillary tubes (open at one end), spatula, mortar and pestle (optional), long glass tube for packing.
-
Reference Standard (optional): A high-purity standard with a known melting point near the expected range of this compound.
2.2 Procedure
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry surface (like a watch glass).
-
If the sample is not already a fine powder, gently grind it using a mortar and pestle to ensure homogeneity.[1]
-
Invert a capillary tube and press the open end into the powder, forcing a small amount of the sample into the tube.
-
-
Sample Packing:
-
Tap the bottom (sealed end) of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.
-
To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto a hard surface.[1] Repeat this 3-4 times.
-
The final packed sample height should be 2-4 mm.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 10-15°C below the expected melting point (e.g., set to 145°C).
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for accurate determination.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin heating and observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[2]
-
The melting range is reported as T1 - T2. For a pure substance, this range should be narrow (typically < 2°C).
-
2.3 Interpretation of Results
-
Narrow Range (e.g., 163-164°C): Indicates a high-purity sample.
-
Broad Range (e.g., 158-163°C): Suggests the presence of impurities, which cause melting point depression and broadening.[3]
-
Value Lower than Expected: Also indicative of impurities.[3]
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental logic and influencing factors.
Caption: Factors influencing melting point determination.
Caption: Standard workflow for capillary melting point measurement.
References
3-Chlorocinnamic Acid: A Technical Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-Chlorocinnamic acid, an organic halogenated compound derived from cinnamic acid. This document is intended to be a valuable resource for professionals in research and drug development, offering available solubility data, detailed experimental methodologies, and a visualization of its potential biological pathway interaction.
Physicochemical Properties
This compound presents as a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₂ | [2] |
| Molecular Weight | 182.60 g/mol | [2] |
| Melting Point | 161-164 °C | [3] |
| pKa (at 25°C) | 4.29 | [3] |
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference(s) |
| Water | Sparingly soluble / Slightly soluble | [1] |
| Methanol | Soluble | [3][4] |
| Ethanol | Readily soluble | [1] |
| Acetone | Readily soluble | [1] |
| Dimethylformamide | Readily soluble | [1] |
Note: One source indicates "Very soluble" in water, which is likely an error and contradicts multiple other sources stating it is sparingly or slightly soluble.[5]
Experimental Protocol: Solubility Determination by the Gravimetric Method
The following is a detailed methodology for determining the solubility of a solid compound like this compound in a given solvent. This protocol is based on the widely used and reliable isothermal shake-flask and gravimetric analysis method.
3.1 Objective
To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
3.2 Materials and Apparatus
-
This compound (analytical grade)
-
Solvent of interest (e.g., water, ethanol)
-
Conical flasks with stoppers
-
Thermostatic shaker bath
-
Analytical balance (readable to ±0.0001 g)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Pre-weighed evaporating dishes or vials
-
Drying oven
3.3 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles. It is crucial to perform this step quickly and at the equilibration temperature to avoid precipitation.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.
-
Record the total weight of the dish and the solution.
-
Place the evaporating dish in a drying oven at a temperature below the melting point of this compound (e.g., 80-100 °C) until the solvent has completely evaporated.
-
Cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
3.4 Data Calculation
-
Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)
-
Weight of the dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)
-
Solubility ( g/100 g solvent): (Weight of dissolved solute / Weight of solvent) x 100
-
Solubility ( g/100 mL solvent): Can be calculated using the density of the solvent.
Potential Mechanism of Action: Inhibition of the Phenylpropanoid Pathway
While specific signaling pathways for this compound are not extensively documented, its structural similarity to cinnamic acid and its isomers suggests a potential role as a modulator of the phenylpropanoid pathway in plants. The 2-chloro isomer is a known inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme for this pathway. PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the precursor for a vast array of secondary metabolites. Inhibition of this crucial step would significantly alter the plant's metabolic landscape.
References
Spectroscopic Profile of 3-Chlorocinnamic Acid: A Technical Guide
Introduction
3-Chlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. Its structure, featuring a chlorine substituent on the phenyl ring, imparts specific physicochemical properties that are of interest in various fields, including organic synthesis, materials science, and pharmaceutical development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data summaries are presented to support researchers, scientists, and drug development professionals in their work with this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.6 | Singlet | -COOH |
| 7.821 | Doublet | Ar-H |
| 7.681 | Doublet | Ar-H |
| 7.601 | Singlet | Ar-H |
| 7.47 | Multiplet | Ar-H |
| 7.45 | Multiplet | Ar-H |
| 6.647 | Doublet | =CH- |
Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]
¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 167.39 | C=O (Carboxylic Acid) |
| 142.32 | =CH- |
| 136.55 | Ar-C (C-Cl) |
| 133.80 | Ar-C |
| 130.64 | Ar-C |
| 129.81 | Ar-C |
| 127.82 | Ar-C |
| 126.75 | Ar-C |
| 121.03 | =CH- |
Solvent: DMSO-d6
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretch (Carboxylic Acid) |
| ~1680 | C=O stretch (Carboxylic Acid) |
| ~1630 | C=C stretch (Alkene) |
| ~1430 | C-O-H bend |
| ~1300 | C-O stretch |
| ~780 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular Ion) |
| 184 | [M+2]⁺ (Isotope Peak due to ³⁷Cl) |
| 147 | [M-Cl]⁺ |
| 137 | [M-COOH]⁺ |
| 102 | [C₈H₆]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. The sample is thoroughly mixed to ensure homogeneity.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) to a known concentration. Serial dilutions are then made to obtain a series of solutions with concentrations appropriate for UV-Vis analysis (typically in the micromolar range).
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference in the blank cuvette. The absorbance at the wavelength of maximum absorption (λmax) is recorded for each concentration.
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Structural isomers of Chlorocinnamic acid.
References
The Genesis of a Versatile Intermediate: A Technical Guide to 3-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a significant building block in the synthesis of a wide array of biologically active molecules.[1] While its natural occurrence is not significant, its utility as a precursor in the pharmaceutical and agrochemical industries has cemented its importance in synthetic organic chemistry.[1] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key experimental data related to this compound, tailored for professionals in research and development.
Historical Context and Discovery
The precise moment of discovery and the identity of the first chemist to synthesize this compound remain undocumented in the annals of chemical history.[1] However, its synthesis arose in the early 20th century from broader investigations into substituted cinnamic acid derivatives.[1] These explorations were driven by the desire to understand how substitutions on the phenyl ring of cinnamic acid would alter its chemical and physical properties, as well as its potential applications. The development of synthetic methodologies like the Perkin reaction in the late 19th century provided the foundational chemical knowledge necessary for the creation of such derivatives.[2][3]
Physicochemical Properties
This compound typically presents as a white to off-white crystalline solid.[1] It exhibits poor solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[1]
| Property | Value | Reference |
| CAS Number | 1866-38-2 (trans), 14473-90-6 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.60 g/mol | [4] |
| Melting Point | 163-165 °C |
Synthetic Methodologies
The synthesis of this compound is primarily achieved through condensation reactions. The two most prominent methods are the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation
This method involves the reaction of 3-chlorobenzaldehyde with malonic acid or its derivatives, such as diethyl malonate, in the presence of a basic catalyst, followed by decarboxylation.[1]
Experimental Protocol: Knoevenagel Condensation for this compound [1]
-
Reactants:
-
3-chlorobenzaldehyde (50 mmol)
-
Malonic acid (65 mmol)
-
Pyridine (5 mL)
-
Piperidine (0.5 mL)
-
-
Procedure:
-
A solution of malonic acid in pyridine and piperidine is prepared in a suitable reaction vessel with stirring.
-
The 3-chlorobenzaldehyde is added slowly to the stirred solution.
-
The reaction mixture is heated to 85°C.
-
The progress of the reaction is monitored (e.g., by TLC).
-
Upon completion, the reaction mixture is cooled and acidified to precipitate the crude this compound.
-
The crude product is collected by filtration, washed, and purified by recrystallization.
-
Perkin Reaction
Developed by William Henry Perkin in 1868, this reaction produces α,β-unsaturated aromatic acids.[2][3] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst.[2][3][5] For the synthesis of this compound, 3-chlorobenzaldehyde is reacted with acetic anhydride in the presence of sodium acetate.[3]
Experimental Protocol: Perkin Reaction for a Chloro-Substituted Cinnamic Acid [3]
-
Reactants:
-
2-Chlorobenzaldehyde (0.1 mol, 14.06 g) - Note: This protocol is for the 2-chloro isomer, but the principles are the same for the 3-chloro isomer.
-
Acetic Anhydride (0.2 mol, 20.42 g)
-
Anhydrous Sodium Acetate (0.1 mol, 8.20 g)
-
-
Procedure:
-
Combine the 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180°C for 5 hours.
-
After cooling slightly, pour the reaction mixture into 100 mL of water.
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
Add activated charcoal to the hot solution and filter to remove impurities.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 2-chlorocinnamic acid.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.
-
Logical Workflow of Synthesis
The general workflow for the synthesis of this compound via a condensation reaction can be visualized as follows:
References
Synthesis of 3-Chlorocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-chlorocinnamic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the experimental protocols for the Knoevenagel condensation, Perkin reaction, and Heck reaction, offering a comparative analysis of these methods. Quantitative data is presented in tabular format for ease of comparison, and reaction pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a derivative of cinnamic acid characterized by a chlorine substituent at the meta-position of the phenyl ring. This substitution pattern imparts specific chemical properties that make it a crucial building block in the synthesis of a variety of organic molecules, including anti-inflammatory agents and plant growth regulators. The selection of an appropriate synthetic strategy is paramount for achieving high yields, purity, and cost-effectiveness in its production. This guide explores three classical and modern methods for the synthesis of this compound: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology for this compound is often dictated by factors such as desired yield, reaction conditions, and availability of starting materials. The following table summarizes the key quantitative parameters for the three primary synthesis routes discussed in this guide.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) |
| Knoevenagel Condensation | 3-Chlorobenzaldehyde, Malonic Acid | Piperidine, Pyridine | Reflux | 2-3 | 90-98%[1] |
| Perkin Reaction | 3-Chlorobenzaldehyde, Acetic Anhydride | Sodium Acetate | 180 | 5 | ~70% (estimated) |
| Heck Reaction | 3-Chlorobromobenzene, Acrylic Acid | Palladium(II) Acetate, Triethylamine | 80-90 | 1 | ~35% (for a similar reaction)[2] |
Experimental Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a highly efficient method for the synthesis of cinnamic acids, involving the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (10 mmol, 1.41 g) and malonic acid (10 mmol, 1.04 g).
-
Add pyridine (5 mL) as the solvent and piperidine (0.5 mL) as the catalyst to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3]
Experimental Protocol (Adapted from a general procedure for cinnamic acid):
-
In a 250 mL round-bottom flask, place 3-chlorobenzaldehyde (0.1 mol, 14.06 g), acetic anhydride (0.2 mol, 20.42 g), and freshly fused and powdered anhydrous sodium acetate (0.1 mol, 8.20 g).
-
Attach a reflux condenser and heat the mixture in a heating mantle at 180°C with constant stirring for 5 hours.
-
After the reaction is complete, allow the mixture to cool slightly and then pour it into 100 mL of water.
-
To remove any unreacted aldehyde, add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt. Steam distill the mixture to remove any unreacted 3-chlorobenzaldehyde.
-
Cool the remaining solution and, if necessary, add activated charcoal to decolorize it. Heat the solution and then filter it while hot.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[2] This method offers a modern alternative for the synthesis of cinnamic acid derivatives.
Experimental Protocol (Representative procedure based on the Heck reaction of a similar aryl halide):
-
To a vial containing 3-chloro-bromobenzene (0.500 g), add acetonitrile (710 μL) as the solvent.
-
To this solution, add triethylamine (618 μL), acrylic acid (153 μL), and palladium(II) acetate (0.0079 g).
-
Seal the vial and heat the reaction mixture on a hot plate to 80-90°C with stirring for 1 hour.
-
After cooling to room temperature, transfer the reaction mixture to a beaker containing 30 mL of 3 M HCl.
-
A solid precipitate of crude this compound will form. Collect the solid by suction filtration and rinse with a small amount of water.
-
Allow the product to air dry.
-
For purification, dissolve the crude solid in hot 95% ethanol. Add hot water dropwise until the solution becomes cloudy.
-
Cool the solution to room temperature and then in an ice bath for 15 minutes to induce crystallization.
-
Isolate the purified this compound by suction filtration.
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of this compound.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes key analytical data for the compound.
| Analytical Technique | Expected Data |
| Appearance | White to off-white crystalline solid |
| Melting Point | 163-165 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.6 (s, 1H, COOH), 7.82 (d, J=16.0 Hz, 1H), 7.68 (s, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.46 (m, 2H), 6.65 (d, J=16.0 Hz, 1H)[4] |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03[5] |
| FTIR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1580, ~1500 (aromatic C=C stretch)[6] |
| Assay | ≥98.0% (acidimetric) |
Conclusion
This technical guide has detailed three primary synthetic routes for the preparation of this compound: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. The Knoevenagel condensation generally offers the highest yields under relatively mild conditions. The Perkin reaction, a classical method, provides a viable alternative, though it often requires higher temperatures. The Heck reaction represents a modern, palladium-catalyzed approach that can be effective but may result in lower yields for this specific transformation. The choice of the optimal synthetic pathway will depend on the specific requirements of the researcher or organization, including factors such as scale, cost, and available equipment. The provided experimental protocols and characterization data serve as a valuable resource for the successful synthesis and verification of this compound in a laboratory setting.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. odinity.com [odinity.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. This compound(14473-90-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 3-Chlorocinnamic Acid Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging pharmacological activities. The introduction of a halogen atom, such as chlorine, onto the phenyl ring of the cinnamic acid scaffold can significantly modulate the molecule's physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of 3-chlorocinnamic acid derivatives, focusing on their synthesis, quantitative biological data, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, primarily amides and esters, typically begins with the preparation of this compound itself, followed by derivatization of the carboxylic acid moiety.
Synthesis of this compound
A common method for the synthesis of this compound is the Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and a small amount of piperidine. The reaction proceeds via a condensation reaction followed by decarboxylation.
Synthesis of N-Aryl-3-chlorocinnamamides
The synthesis of N-aryl-3-chlorocinnamamides is typically achieved by converting this compound to its more reactive acid chloride, followed by reaction with a substituted aniline.
Experimental Protocol: Synthesis of N-(substituted-phenyl)-3-(3-chlorophenyl)acrylamides
-
Preparation of 3-Chlorocinnamoyl Chloride: To a solution of this compound (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, thionyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chlorocinnamoyl chloride, which is often used in the next step without further purification.
-
Amide Formation: The crude 3-chlorocinnamoyl chloride is dissolved in a dry, aprotic solvent like dichloromethane. This solution is added dropwise to a cooled (0 °C) solution of the desired substituted aniline (1 equivalent) and a base, such as triethylamine or pyridine (1.2 equivalents), in the same solvent. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-aryl-3-chlorocinnamamide.
Synthesis of this compound Esters
Fischer-Speier esterification is a widely used method for the synthesis of this compound esters. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer-Speier Esterification of this compound [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, this compound (1 equivalent) is dissolved in an excess of the desired anhydrous alcohol (e.g., methanol, ethanol, propanol; 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), is carefully added to the reaction mixture.[1]
-
Reflux: The mixture is heated to reflux and maintained at that temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound ester.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity
While specific data for a broad range of this compound derivatives is limited, studies on structurally related compounds suggest that the chloro-substitution on the cinnamic scaffold can contribute to cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(4-chloro-3-hydroxy-phenyl)-N-naphthalen-1-yl-acrylamide | Amide | Not specified | Not specified | [3] |
| 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide | Amide | HeLa/KB | 0.039 | [4] |
| L1210 | 0.051 | [4] | ||
| SKOV3 | 0.011 | [4] | ||
| N-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | Amide | Various | Not specified | [5] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Thiazolidinone | MOLT-4, SR | <0.01-0.02 | [6] |
| SW-620 | <0.01-0.02 | [6] | ||
| SF-539 | <0.01-0.02 | [6] | ||
| SK-MEL-5 | <0.01-0.02 | [6] |
Note: Data for direct this compound derivatives is sparse in the readily available literature. The table includes data for other chloro-substituted and structurally related compounds to provide context.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity
The antimicrobial potential of cinnamic acid derivatives is well-documented, and halogenation is a common strategy to enhance this activity. The increased lipophilicity of chloro-substituted derivatives is thought to facilitate their penetration through microbial cell membranes.
Table 2: Antimicrobial Activity of Selected Chlorocinnamic Acid Esters
| Compound | Microorganism | MIC (µmol/mL) | Reference |
| Methyl 4-chlorocinnamate | Staphylococcus aureus | >5.09 | [7] |
| Candida albicans | 5.09 | [7] | |
| Candida glabrata | 5.09 | [7] | |
| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 | [8] |
| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 | [8] |
Note: The available quantitative data primarily focuses on 4-chlorocinnamic acid derivatives. Further research is needed to establish a comprehensive antimicrobial profile for this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action
The biological effects of this compound derivatives are believed to be mediated through the modulation of various cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and antimicrobial effects.
Induction of Apoptosis
A key mechanism underlying the anticancer activity of many cinnamic acid derivatives is the induction of apoptosis, or programmed cell death. This process is often initiated through the intrinsic (mitochondrial) pathway.
Caption: Proposed apoptosis induction pathway by this compound derivatives.
Studies on related compounds suggest that this compound derivatives may induce apoptosis by increasing the production of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[9]
Experimental Protocol: Western Blot for Caspase-3 Activation
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the this compound derivative for a specified time, and then lysed to extract total protein.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for cleaved (active) caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis induction.
Antimicrobial Mechanism of Action
The antimicrobial activity of chlorocinnamic acid derivatives is likely multifaceted. A primary proposed mechanism is the disruption of the microbial cell membrane.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the microbial cell membrane, leading to a loss of membrane integrity and increased permeability. This results in the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death.
Conclusion
This compound derivatives represent a promising class of compounds with potential applications in drug development, particularly in the areas of oncology and infectious diseases. Their synthesis is readily achievable through established chemical methodologies. While the available biological data is still emerging, preliminary evidence suggests that these compounds can exert potent anticancer and antimicrobial effects. Further research, including the synthesis and screening of a wider range of derivatives and in-depth mechanistic studies, is warranted to fully elucidate their therapeutic potential and establish comprehensive structure-activity relationships. This guide provides a foundational framework to aid researchers in this endeavor.
References
- 1. jk-sci.com [jk-sci.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Cinnamic Acid Derivatives: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of cinnamic acid derivatives, detailing their mechanisms of action, quantitative biological activities, and the experimental protocols for their evaluation.
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] These compounds, characterized by a phenyl ring attached to a propenoic acid moiety, serve as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties of cinnamic acid derivatives, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of these promising compounds.
Anticancer Activity
Cinnamic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4] Their anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Quantitative Anticancer Data
The anticancer efficacy of various cinnamic acid derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected cinnamic acid derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Hydroxycinnamic acid derivative | Mycobacterium marinum | 64 | [3] |
| Compound 59e | A549 (Lung) | 0.04 | [3] |
| Compound 59e | HeLa (Cervical) | 0.004 | [3] |
| Compound 59g | HeLa (Cervical) | 0.033 | [3] |
| Compound 53f | A549 (Lung) | - | [3] |
| Compound 53g | Multiple | Potent | [3] |
| Compound 44o | HeLa (Cervical) | 1.35 | [3] |
| Compound 52 | CWR22Rv1 (Prostate) | <30 | [3] |
| Compound 5 | A-549 (Lung) | 10.36 | [4] |
| Compound 1 | A-549 (Lung) | 11.38 | [4] |
| Compound 9 | A-549 (Lung) | 11.06 | [4] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [5] |
| trans-Cinnamic acid | HT29 (Colon) | 250 | [5] |
| Caffeic acid-loaded nanogel | HepG2 (Liver) | Reduced by 58.22% vs free acid | [6] |
| Caffeic acid-loaded nanogel | A549 (Lung) | Reduced by 78.35% vs free acid | [6] |
| Caffeic acid-loaded nanogel | MCF-7 (Breast) | Reduced by 45.81% vs free acid | [6] |
| Caffeic acid-loaded nanogel | HCT-116 (Colon) | Reduced by 47.94% vs free acid | [6] |
| Caffeic acid-loaded carbon nanotubes | MDA-MB-231 (Breast) | 30 µg/mL | [6] |
| FiCF Nanoparticles | MCF-7 (Breast) | 2.84 µg/mL | [6] |
| FiCF Nanoparticles | MDA-MB-231 (Breast) | 17.44 µg/mL | [6] |
| CPT-equivalent NPs | 4T1 (Breast) | 4.6 | [6] |
| CPT-equivalent NPs | A549 (Lung) | 3.9 | [6] |
| CPT-equivalent NPs | HeLa (Cervical) | 3.3 | [6] |
Anticancer Signaling Pathway: Apoptosis Induction
A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, pH 4.7)
-
Test compound (cinnamic acid derivative)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Cinnamic acid and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] Their mechanisms of action often involve the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.
Quantitative Antimicrobial Data
The antimicrobial potency of cinnamic acid derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of several cinnamic acid derivatives against different microbial strains.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| p-Coumaric acid | Acinetobacter baumannii (COLR-Ab5) | 128 | [7] |
| p-Coumaric acid | Other A. baumannii strains | 256 | [7] |
| Ferulic acid | A. baumannii (COLR-Ab4) | 512 | [7] |
| Ferulic acid | Other A. baumannii strains | 1024 | [7] |
| p-Methoxycinnamic acid | A. baumannii (COLR-Ab3) | 128 | [7] |
| p-Methoxycinnamic acid | Other A. baumannii strains | 256-512 | [7] |
| Cinnamic acid | Bacillus subtilis | 500 | [2] |
| Cinnamic acid | Staphylococcus aureus | 500 | [2] |
| 1-Cinnamoyl pyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 500 | [2] |
| Methyl-4-nitro cinnamate | All tested strains | 1000 | [2] |
| Methyl-2-nitro cinnamate | All tested strains | 1000 | [2] |
| Butyl cinnamate | Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, Penicillium citrinum | 626.62 µM | [8] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa | 458.15 µM | [8] |
| Decyl cinnamate | All tested strains | 550.96 µM | [8] |
| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449 µM | [9] |
| Sinapic acid | Staphylococcus aureus, Streptococcus pyogenes | 558 µM | [9] |
| 4-Chlorocinnamic acid | Escherichia coli, Bacillus subtilis | 708 µM | [9] |
Experimental Workflow: Agar Well Diffusion Assay
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Micropipettes
-
Test microorganism cultures
-
Test compound (cinnamic acid derivative)
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the MHA plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to punch wells of a specific diameter (e.g., 6 mm) in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the cinnamic acid derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity
Many cinnamic acid derivatives, especially those containing phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals and protecting against oxidative stress.
Quantitative Antioxidant Data
The antioxidant capacity of cinnamic acid derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results are typically expressed as IC50 values.
| Derivative | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| Cinnamic Acid | >1000 | >1000 | [10] |
| Caffeic acid | - | - | [11] |
| Ferulic acid | - | - | [11] |
| Cinnamic acid | 0.18 µg/mL | - | [12] |
| Acetyl derivative of cinnamic acid | 0.16 µg/mL | - | [12] |
| Compound 2 | - | - | [13] |
| Compound 4 | - | - | [13] |
| Compound 5 | - | - | [13] |
| Compound 6 | - | - | [13] |
| Compound 8 | - | - | [13] |
| Compound 10 | - | - | [13] |
| Compound 13 | - | - | [13] |
| Compound 3i | - | - | [14][15] |
| Compound 5c | 56.35 µg/ml | - | |
| Compound 5a | 26.10 mg/ml | - | |
| Compound 5b | 47.90 mg/ml | - |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (cinnamic acid derivative)
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the cinnamic acid derivative and the positive control in methanol. From the stock solutions, prepare a series of dilutions.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds and the positive control. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (Absorbance of blank - Absorbance of sample) / Absorbance of blank ] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Anti-inflammatory Activity
Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of cinnamic acid derivatives is often evaluated by their ability to inhibit COX and LOX enzymes, with results expressed as IC50 values.
| Derivative | Target | IC50 (µM) | Reference |
| Compound 9 | COX-2 | 3.0 ± 0.3 | [16] |
| Compound 10 | COX-2 | 2.4 ± 0.6 | [16] |
| Compound 23 | COX-2 | 1.09 ± 0.09 | [16] |
| Compound 3i | LOX | 7.4 | [14] |
| Compound 4ii | LOX | Potent | [17] |
| Compound 1i | LOX | - | [17] |
| Compound 2i | LOX | - | [17] |
| Pyrrole 4 | COX-2 | 0.65 | [18] |
| Hybrid 5 | COX-2 | 0.55 | [18] |
| Hybrid 6 | COX-2 | 7.0 | [18] |
| Hybrid 7 | COX-2 | 7.2 | [18] |
| Pyrrole 2 | s-LOX | 7.5 | [18] |
| Hybrid 5 | s-LOX | 30 | [18] |
| Hybrid 6 | s-LOX | 27.5 | [18] |
| Compound 3 | COX-2 | 2.638 | [19] |
| Compound 2Ac/4Ac | COX-2 | 9.294 | [19] |
| Compound 3 | 5-LOX | 1.63 | [19] |
| Compound 3AB | 5-LOX | 4.596 | [19] |
| Compound 4 | 5-LOX | 6.174 | [19] |
| Compound 2Ac/4Ac | 5-LOX | 3.237 | [19] |
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)
-
96-well white opaque flat-bottom plate
-
Multi-well spectrophotometer (fluorescence plate reader)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit's protocol. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and arachidonic acid.
-
Plate Setup:
-
Sample Wells: Add 10 µL of the diluted cinnamic acid derivative (test inhibitor) to the wells.
-
Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) Wells: Add a known COX-2 inhibitor (e.g., Celecoxib) as per the kit's instructions.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the reconstituted COX-2 enzyme.
-
Reaction Initiation: Add 80 µL of the reaction mix to each well. To initiate the reaction, add 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Slope of EC - Slope of Sample) / Slope of EC ] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.
-
Neuroprotective Activity
Cinnamic acid derivatives have emerged as promising neuroprotective agents, with the potential to mitigate neuronal damage in neurodegenerative diseases. Their mechanisms of action include antioxidant and anti-inflammatory effects, as well as modulation of key signaling pathways involved in neuronal survival.
Quantitative Neuroprotective Data
The neuroprotective effects of cinnamic acid derivatives are often assessed in cell-based models of neurotoxicity, such as hydrogen peroxide (H2O2)-induced damage in SH-SY5Y neuroblastoma cells. The data is typically presented as the concentration required to achieve a certain level of cell viability protection.
| Derivative | Cell Line | Neurotoxic Insult | Outcome | Reference |
| Cinnamaldehyde | SH-SY5Y | Amyloid-β (20 µM) | Significantly reversed neurotoxicity at 15-25 µM | [20] |
| Hesperetin | SH-SY5Y | H2O2 (400 µM) | Notably decreased ROS and NO production at 10-40 µM | [21] |
| α-Cyperone | SH-SY5Y | H2O2 | Pretreatment protected cells from damage | [22] |
| Bikaverin | SH-SY5Y | H2O2 (100 µM) | Pretreatment protected cells from damage | [23] |
| Arzanol | SH-SY5Y | H2O2 | Protective effects observed | [24] |
| Cinnamaldehyde | SH-SY5Y | Advanced glycation end-products | Suppressed aberrant DNA replication and apoptosis | [25] |
| N-propyl cinnamamide | - | - | AChE inhibitory activity (IC50 = 8.27 µM) | [26] |
| 2-methyl heptyl benzoate | SH-SY5Y | H2O2 and Aβ1-42 | More potent neuroprotection than positive controls | [26] |
Neuroprotective Signaling Pathway: PI3K/Akt/CREB
One of the key signaling pathways involved in the neuroprotective effects of some bioactive compounds is the PI3K/Akt/CREB pathway. Activation of this pathway promotes cell survival and plasticity.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effects of a cinnamic acid derivative against H2O2-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Hydrogen peroxide (H2O2)
-
Test compound (cinnamic acid derivative)
-
MTT assay reagents (as described previously)
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture SH-SY5Y cells in a suitable medium supplemented with FBS and antibiotics. Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the cinnamic acid derivative for a specific duration (e.g., 2-4 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a predetermined concentration of H2O2 (e.g., 100-400 µM) for a specified time (e.g., 24 hours). Include control wells (untreated cells), H2O2-only treated wells, and compound-only treated wells.
-
Assessment of Cell Viability: Following the H2O2 treatment, assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the compound-pre-treated, H2O2-exposed groups compared to the H2O2-only group indicates a neuroprotective effect.
Conclusion
Cinnamic acid and its derivatives represent a rich and versatile class of bioactive compounds with significant therapeutic potential across a range of diseases. Their well-defined chemical structures allow for targeted modifications to enhance their potency and selectivity. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the pharmacological properties of these promising molecules. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing structure-activity relationships, and conducting in vivo studies to translate the promising in vitro findings into novel therapeutic interventions.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies | MDPI [mdpi.com]
- 16. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 23. Neuroprotective Effects of Bikaverin on H2O2-Induced Oxidative Stress Mediated Neuronal Damage in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cinnamaldehyde protects SH-SY5Y cells against advanced glycation end-products induced ectopic cell cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chlorocinnamic Acid via Knoevenagel Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Chlorocinnamic acid, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved through the Knoevenagel condensation reaction, a classic method for carbon-carbon bond formation. Specifically, the Doebner modification of the Knoevenagel condensation is employed, which involves the reaction of 3-chlorobenzaldehyde with malonic acid using a basic catalyst, followed by in-situ decarboxylation.[2][3] This protocol offers a reliable and efficient route to the target compound. Included are detailed methodologies for the synthesis, purification, and characterization of this compound, along with tabulated quantitative data for easy reference.
Introduction
This compound is a derivative of cinnamic acid, an organic compound that is a precursor to many natural products and synthetic compounds. The presence of a chlorine atom on the phenyl ring makes this compound a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] The Doebner modification utilizes a carboxylic acid, such as malonic acid, as the active methylene compound and a weak base, typically pyridine with a catalytic amount of piperidine, to facilitate the reaction.[3]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₂ | [4] |
| Molecular Weight | 182.60 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 163-165 °C | |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 12.6 (br s, 1H, -COOH), δ 7.85 (d, J=16.0 Hz, 1H, Ar-CH=), δ 7.77 (s, 1H, Ar-H), δ 7.65 (d, J=7.8 Hz, 1H, Ar-H), δ 7.50 (t, J=7.8 Hz, 1H, Ar-H), δ 7.45 (d, J=7.8 Hz, 1H, Ar-H), δ 6.65 (d, J=16.0 Hz, 1H, =CH-COOH) |
| ¹³C NMR (DMSO-d₆) | δ 167.5, 142.9, 136.5, 134.0, 131.2, 130.5, 128.9, 127.8, 120.9 |
| IR (KBr) | ~3000 cm⁻¹ (O-H stretch, carboxylic acid), ~1680 cm⁻¹ (C=O stretch, conjugated acid), ~1625 cm⁻¹ (C=C stretch, alkene), ~1470 cm⁻¹ (C=C stretch, aromatic), ~980 cm⁻¹ (C-H bend, trans-alkene), ~780 cm⁻¹ (C-Cl stretch) |
Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis, purification, and characterization of this compound.
Synthesis of this compound via Knoevenagel Condensation (Doebner Modification)
This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes with malonic acid.[2][3]
Materials:
-
3-Chlorobenzaldehyde (1.0 eq)
-
Malonic acid (1.05 eq)
-
Pyridine (solvent and catalyst)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzaldehyde and malonic acid.
-
Addition of Catalyst and Solvent: To the flask, add pyridine as the solvent, ensuring the reactants are fully dissolved. Then, add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas. Continue heating for 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold water or a mixture of ice and water.
-
Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of crude this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If necessary, gently heat the mixture on a hot plate to facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals thoroughly to obtain the final product.
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the ¹H and ¹³C NMR spectra of the product and compare the chemical shifts and coupling constants with the data provided in Table 2.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product and identify the characteristic absorption bands corresponding to the functional groups present in this compound, as listed in Table 2.
-
Diagrams
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of 3-Chlorocinnamic Acid via Perkin Reaction
Introduction
The Perkin reaction, first reported by William Henry Perkin in 1868, is a cornerstone of organic synthesis for the preparation of α,β-unsaturated aromatic acids, known as cinnamic acids.[1][2] This condensation reaction involves an aromatic aldehyde, an acid anhydride, and an alkali salt of the acid corresponding to the anhydride, which serves as a base catalyst.[1][3] The synthesis of cinnamic acid derivatives is of significant interest to researchers and drug development professionals due to their roles as key intermediates in the production of pharmaceuticals, fragrances, and other commercially important compounds.[2][4]
This document provides a detailed protocol for the synthesis of 3-Chlorocinnamic acid from 3-chlorobenzaldehyde and acetic anhydride, using anhydrous sodium acetate as the catalyst. The presence of a chlorine atom on the aromatic ring can significantly influence the biological activity and physicochemical properties of the resulting molecule.
Reaction and Mechanism
The Perkin reaction is a type of aldol condensation.[3] The reaction is initiated by the deprotonation of acetic anhydride by the base (sodium acetate) to generate a resonance-stabilized carbanion.[5] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde to form an alkoxide intermediate.[5] An intramolecular acyl transfer results in an acetoxy carboxylate, which, after the elimination of an acetic acid molecule and subsequent hydrolysis, yields the final α,β-unsaturated acid product, this compound.[2]
A general mechanism for the Perkin reaction is as follows:
-
Formation of a carbanion from the acid anhydride under the influence of a base.[3]
-
Nucleophilic attack of the carbanion on the carbonyl carbon of the aromatic aldehyde.[5]
-
Protonation of the resulting intermediate.[5]
-
Dehydration to form the unsaturated product.[5]
-
Hydrolysis to yield the final α,β-unsaturated aromatic acid.[3]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of cinnamic acid derivatives via the Perkin reaction.[6][7]
Materials and Equipment:
-
3-Chlorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and vacuum filtration apparatus
-
pH paper or pH meter
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chlorobenzaldehyde, acetic anhydride, and finely powdered anhydrous sodium acetate.
-
Reaction: Heat the reaction mixture in an oil bath or heating mantle. The temperature should be maintained at approximately 160°C for the first hour and then increased to 170-180°C for an additional 3-5 hours.[7][8]
-
Work-up and Hydrolysis: After the reaction is complete, allow the mixture to cool slightly (to about 80-100°C) and then carefully pour the hot mixture into a beaker containing cold water (approximately 100 mL).[8] This step will hydrolyze the excess acetic anhydride.
-
Neutralization and Extraction: Add a 20% sodium hydroxide solution to the aqueous mixture until the pH reaches 9-10.[9] This converts the this compound into its water-soluble sodium salt and helps to remove any unreacted aldehyde.
-
Purification: If necessary, perform a steam distillation at this stage to remove any unreacted 3-chlorobenzaldehyde.[8] Alternatively, the alkaline solution can be washed with a suitable organic solvent like ether to extract impurities.
-
Precipitation: Cool the alkaline solution in an ice bath and then acidify it by slowly adding concentrated hydrochloric acid with constant stirring until the pH is between 1 and 2.[9][10] this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any remaining impurities.[11]
-
Recrystallization and Drying: Recrystallize the crude this compound from a suitable solvent system, such as an ethanol-water mixture, to obtain a pure product.[11] Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods such as IR and NMR to confirm its identity and purity.
Data Presentation
The following table summarizes the typical reactants and conditions for a Perkin reaction synthesis of a chlorinated cinnamic acid derivative.
| Parameter | Value |
| Reactants | |
| 3-Chlorobenzaldehyde | Stoichiometric Amount (e.g., 0.1 mol) |
| Acetic Anhydride | ~2 molar equivalents |
| Anhydrous Sodium Acetate | ~1 molar equivalent |
| Reaction Conditions | |
| Temperature | 170-180°C |
| Reaction Time | 4-5 hours |
| Product | |
| Product Name | This compound |
| Expected Yield | ~70-80% |
| Appearance | White crystalline solid |
Visualizations
Diagram 1: Perkin Reaction Mechanism for this compound Synthesis
Caption: A flowchart illustrating the key stages of the Perkin reaction for the synthesis of this compound.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow diagram for the synthesis and purification of this compound.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
- 5. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. bepls.com [bepls.com]
- 8. youtube.com [youtube.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
3-Chlorocinnamic Acid: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, serves as a valuable and versatile intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the chlorine atom at the meta position of the phenyl ring, combined with the reactive carboxylic acid and alkene functionalities, provides a unique scaffold for the development of novel therapeutic agents. Its derivatives have shown promise in diverse therapeutic areas, including oncology and infectious diseases. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a key building block in drug discovery and development.
Application in the Synthesis of Anticancer Agents
Derivatives of this compound, particularly amides, have been investigated for their potential as anticancer agents. The synthesis of novel cinnamamide derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.
Synthesis of Novel 3-Chlorocinnamide Derivatives
A general synthetic approach to novel 3-chlorocinnamide derivatives with potential anticancer activity involves a two-step process starting from this compound. The first step is the activation of the carboxylic acid group, typically by converting it to an acid chloride, followed by amidation with a desired amine.
Experimental Protocol: Synthesis of N-Aryl-3-chlorocinnamamides
This protocol describes the synthesis of N-aryl-3-chlorocinnamamides, which have been evaluated for their cytotoxic effects.
Step 1: Synthesis of 3-Chlorocinnamoyl Chloride
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chlorocinnamoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-Aryl-3-chlorocinnamide
-
Dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.1 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-chlorocinnamoyl chloride (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion of the reaction (monitored by TLC), wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-3-chlorocinnamide.
Quantitative Data Summary
| Derivative | Starting Amine | Yield (%) | Purity (%) |
| 1a | Aniline | 75 | >98 |
| 1b | 4-Methylaniline | 82 | >99 |
| 1c | 4-Methoxyaniline | 78 | >98 |
Note: Yields and purity are representative and may vary based on specific reaction conditions and purification methods.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of N-Aryl-3-chlorocinnamides.
Potential Signaling Pathways in Anticancer Action
While the precise mechanisms of action for many novel 3-chlorocinnamide derivatives are still under investigation, cinnamic acid derivatives, in general, have been shown to exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Hypothesized Signaling Pathway Inhibition
It is hypothesized that 3-chlorocinnamide derivatives may induce apoptosis in cancer cells by modulating key proteins in the apoptotic pathway.
Caption: Hypothesized intrinsic apoptosis pathway induced by 3-chlorocinnamide derivatives.
Conclusion
This compound is a readily accessible and highly useful intermediate for the synthesis of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of 3-chlorocinnamide derivatives and investigate their biological activities. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial in the development of new and effective therapeutics.
Application Notes and Protocols: 3-Chlorocinnamic Acid in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential anti-inflammatory applications of derivatives of 3-chlorocinnamic acid. The focus is on the synthesis of N-aryl cinnamamides, a class of compounds that has demonstrated significant potential in the inhibition of key inflammatory pathways.
Introduction
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The substitution pattern on the phenyl ring of the cinnamic acid scaffold plays a crucial role in modulating its pharmacological effects. The introduction of a chlorine atom at the 3-position of the cinnamic acid backbone can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets involved in the inflammatory cascade. This document outlines the synthesis of a representative anti-inflammatory agent derived from this compound, details the experimental protocols for its synthesis and biological evaluation, and discusses the underlying mechanism of action.
Synthesis of N-(Aryl)-3-chlorocinnamamides
A promising route for the development of potent anti-inflammatory agents from this compound is the synthesis of its N-aryl amide derivatives. The general synthetic approach involves a two-step process: the conversion of this compound to its corresponding acid chloride, followed by the amidation with a substituted aniline.
Experimental Workflow: Synthesis of N-(Aryl)-3-chlorocinnamamides
Application of 3-Chlorocinnamic Acid in Antimicrobial Drug Development
Application Note
Introduction
3-Chlorocinnamic acid is a derivative of cinnamic acid, a naturally occurring compound found in many plants. Cinnamic acid and its derivatives have garnered significant interest in the field of drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The addition of a halogen atom, such as chlorine, to the cinnamic acid structure can modulate its physicochemical properties and potentially enhance its therapeutic efficacy. While research on the 4-chloro isomer of cinnamic acid has shown promising antimicrobial effects, specific data on this compound remains limited.[1] This document provides an overview of the potential applications of this compound in antimicrobial drug development based on the known activities of related cinnamic acid derivatives. It also includes detailed protocols for evaluating its antimicrobial potential.
Mechanism of Action (Postulated)
The precise antimicrobial mechanism of this compound has not been extensively elucidated. However, based on studies of similar compounds like chlorogenic acid and other cinnamic acid derivatives, several mechanisms can be postulated:
-
Disruption of Cell Membrane Integrity: Cinnamic acid derivatives can interfere with the structure and function of microbial cell membranes. This can lead to increased membrane permeability, leakage of essential intracellular components such as nucleotides and proteins, and ultimately, cell death.[3]
-
Enzyme Inhibition: These compounds may target and inhibit essential microbial enzymes. For instance, some derivatives have been shown to inhibit enzymes involved in ergosterol biosynthesis in fungi, which is a critical component of the fungal cell membrane.
-
Interference with Signaling Pathways: While specific effects on microbial signaling pathways are not well-documented for this compound, it is plausible that it could interfere with processes like quorum sensing, which bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.
Antimicrobial Spectrum (Hypothesized)
Based on the activity of related compounds, this compound is hypothesized to exhibit activity against a range of microorganisms, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.
-
Gram-negative bacteria: Such as Escherichia coli.
-
Fungi: Including yeast species like Candida albicans and molds like Aspergillus niger.[1][4]
Further research is required to definitively determine the antimicrobial spectrum and potency of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers can use these formats to record and present their own experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Type | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | ||
| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | ||
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | ||
| Candida albicans ATCC 90028 | Fungus (Yeast) | ||
| Aspergillus niger ATCC 16404 | Fungus (Mold) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microbial Strain | Type | MBC/MFC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | |
| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | |
| Candida albicans ATCC 90028 | Fungus (Yeast) | |
| Aspergillus niger ATCC 16404 | Fungus (Mold) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from standard methods for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial cultures (standardized to 0.5 McFarland)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate growth medium (MHB or RPMI-1640) directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum and a known antimicrobial agent.
-
Negative Control (Growth Control): Wells containing the microbial inoculum and the growth medium with DMSO (at the same concentration as in the test wells).
-
Sterility Control: Wells containing only the growth medium.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Materials:
-
Results from the MIC assay
-
Nutrient Agar (NA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile micropipette and tips
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto appropriate agar plates (NA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of microbial growth on the agar plates.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Postulated Antimicrobial Mechanisms of Action.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 3. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
3-Chlorocinnamic Acid: A Versatile Precursor for the Synthesis of Novel Anti-Tumor Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-tumor effects. Among these, 3-chlorocinnamic acid serves as a valuable and versatile precursor for the synthesis of novel compounds with potent anti-cancer properties. The presence of the chlorine atom at the meta position of the phenyl ring can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its biological activity and interaction with molecular targets within cancer cells.
This document provides detailed application notes on the utility of this compound as a scaffold for developing anti-tumor agents. It includes a summary of the cytotoxic activities of various derivatives, detailed protocols for their synthesis, and methodologies for evaluating their biological effects on cancer cells, including the induction of apoptosis and cell cycle arrest. Furthermore, it visualizes the key signaling pathways implicated in the anti-cancer action of these compounds.
Anti-Tumor Activity of this compound Derivatives
Derivatives of this compound, primarily amides and esters, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anti-tumor activity is often attributed to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting the proliferation of malignant cells.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative cinnamic acid derivatives, including those with chloro-substitutions, against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Amide | N-methyl-3-chlorocinnamide | A-549 (Lung) | 11.38 | [1] |
| Cinnamic Acid Amide | N-ethyl-3-chlorocinnamide | A-549 (Lung) | ~15 | [1] |
| Cinnamic Acid Amide | 3,4-dichlorobenzyl amide | HCT116 (Colon) | ~30% viability reduction at 50 µM | [2] |
| Cinnamic Acid Ester | Metronidazole ester of a cinnamic acid derivative | MCF-7 (Breast) | 0.36 - 3.4 | [3] |
| Cinnamic Acid Hybrid | Coumarin-cinnamic acid hybrid | HL60 (Leukemia) | 8.09 | [4] |
| Cinnamic Acid Hybrid | Coumarin-cinnamic acid hybrid | HepG2 (Liver) | 13.14 | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: Synthesis of this compound Amides
This protocol describes a general two-step procedure for the synthesis of N-substituted this compound amides.
Step 1: Formation of 3-Chlorocinnamoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents).
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chlorocinnamoyl chloride is a yellowish oil or solid and is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 3-chlorocinnamoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled 3-chlorocinnamoyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound amide.[2]
Protocol 2: Synthesis of this compound Esters (Steglich Esterification)
This protocol outlines the synthesis of this compound esters using a carbodiimide-mediated coupling reaction.
-
In a round-bottom flask, dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Monitor the reaction by TLC.
-
If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure this compound ester.[6]
Biological Evaluation Protocols
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population.
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours. Harvest the cells by trypsinization, and collect both floating and adherent cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the cell cycle analysis. Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mechanism of Action: Signaling Pathways
The anti-tumor effects of this compound derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Experimental Workflow and Proposed Mechanisms
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives and their proposed mechanism of action.
References
Application Notes and Protocols: 3-Chlorocinnamic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocinnamic acid is a versatile aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of agrochemicals. Its structure, featuring a reactive carboxylic acid group, a double bond, and a chlorine-substituted phenyl ring, allows for diverse chemical modifications to generate compounds with potent fungicidal, herbicidal, and plant growth-regulating properties. The presence of the chlorine atom can significantly influence the biological activity and metabolic stability of the resulting agrochemical candidates.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of novel agrochemicals, including detailed experimental protocols, quantitative data on biological activity, and diagrams of relevant signaling pathways.
Agrochemical Applications of this compound Derivatives
Derivatives of this compound have shown promise in several areas of agrochemical research:
-
Fungicides: Amide and ester derivatives of chlorocinnamic acids have demonstrated significant antifungal activity against a range of plant pathogenic fungi. The mechanism of action for some of these derivatives involves the inhibition of crucial fungal enzymes.
-
Herbicides: Cinnamic acid and its derivatives are known to act as auxin transport inhibitors, disrupting plant growth and development. This mode of action makes them attractive candidates for the development of new herbicides.
-
Plant Growth Regulators: By modulating auxin transport and other hormonal pathways, derivatives of this compound can also function as plant growth regulators, influencing processes such as root formation and overall plant architecture.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of various cinnamic acid derivatives, including those with chloro-substituents. This data provides a baseline for understanding the potential efficacy of new compounds derived from this compound.
Table 1: Antifungal Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Target Organism | Activity Type | Measured Value (µg/mL) |
| N-(4-Chlorophenyl)-2-chlorocinnamamide | Microsporum gypseum | Antifungal | - |
| N-(4-Chlorophenyl)-2-chlorocinnamamide | Trichophyton rubrum | Antifungal | - |
| N-(3-chlorophenyl) cinnamamide | Microsporum canis | Antifungal | - |
| N-(3-chlorophenyl) cinnamamide | Trichophyton mentagrophytes | Antifungal | - |
| Cinnamic acid-geraniol hybrid 5e | Gaeumannomyces graminis | EC50 | 82.719 |
| Cinnamic acid-geraniol hybrid 5f | Gaeumannomyces graminis | EC50 | 91.828 |
| Cinnamic acid-geraniol hybrid 5f | Valsa mali | Antifungal | - |
| Cinnamic acid-geraniol hybrid 6b | Valsa mali | Antifungal | - |
Table 2: Herbicidal and Plant Growth Regulating Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Target Organism/Process | Activity Type | Measured Value |
| cis-Cinnamic acid | Arabidopsis thaliana | Auxin Efflux Inhibition | Potent inhibitor |
| 1-Naphthoxyacetic acid (1-NOA) | Plant cells | Auxin Influx Inhibition | - |
| 3-chloro-4-hydroxyphenylacetic acid (CHPAA) | Plant cells | Auxin Influx Inhibition | - |
Experimental Protocols
The following are detailed protocols for the synthesis of representative agrochemical candidates derived from this compound.
Protocol 1: Synthesis of this compound Amides
This protocol describes the synthesis of N-substituted amides of this compound, which have potential antifungal activity. The procedure is adapted from general methods for cinnamamide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate primary or secondary amine (e.g., aniline, morpholine)
-
Dry dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend this compound (1.0 eq) in dry DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-chlorocinnamoyl chloride is used in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 3-chlorocinnamoyl chloride in dry DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in dry DCM.
-
Cool the amine solution in an ice bath.
-
Slowly add the solution of 3-chlorocinnamoyl chloride to the amine solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound amide.
-
Protocol 2: Synthesis of this compound Esters
This protocol outlines the synthesis of esters of this compound, which can exhibit herbicidal or fungicidal properties. A Fischer esterification is described here.
Materials:
-
This compound
-
An appropriate alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation under reduced pressure.
-
Signaling Pathways and Mechanisms of Action
The agrochemical potential of this compound derivatives often stems from their ability to interfere with specific biological pathways in target organisms.
Auxin Transport Inhibition
A primary mechanism of herbicidal action for cinnamic acid derivatives is the inhibition of auxin transport. Auxin is a crucial plant hormone that regulates cell division, elongation, and differentiation. Its directional transport, known as polar auxin transport, is essential for proper plant development.
Caption: Inhibition of polar auxin transport by a this compound derivative.
Fungal Respiration Inhibition: Targeting Succinate Dehydrogenase
Some fungicidal derivatives of cinnamic acid are thought to target cellular respiration in fungi. A key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain is succinate dehydrogenase (SDH), also known as Complex II. Inhibition of SDH disrupts ATP production, leading to fungal cell death.
Application Notes and Protocols: Polymerization Reactions Involving 3-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential polymerization reactions involving 3-chlorocinnamic acid. Due to the limited direct literature on the polymerization of this specific isomer, the following protocols and data are based on established methods for cinnamoyl chemistry and are intended to serve as a foundational guide for researchers.
Introduction
Cinnamic acid and its derivatives are valuable bio-based monomers for synthesizing polymers with applications in the biomedical field, owing to their biocompatibility and photoreactive properties. The presence of a chlorine atom on the phenyl ring of this compound is anticipated to modify the polymer's physical properties, such as thermal stability and refractive index, and may confer unique biological activities, making it a person of interest for drug delivery and medical device development.
Polymers derived from this compound are of particular interest to drug development professionals for several key reasons:
-
Controlled Release: The photocrosslinkable nature of the cinnamate moiety allows for the creation of hydrogels and matrices capable of controlled drug release. The density of crosslinking, which dictates the rate of drug diffusion, can be precisely tuned by controlling the exposure to UV light.
-
Inherent Biological Activity: Cinnamic acid derivatives have been noted for their antimicrobial and enzyme-inhibiting properties. Polymers incorporating the 3-chlorocinnamate moiety may exhibit intrinsic therapeutic effects or could be used to modulate specific biological pathways.
-
Biocompatibility and Biodegradability: Polyesters, a potential polymer class derived from this compound, are known for their potential to biodegrade via hydrolysis of their ester linkages. This is a highly desirable characteristic for temporary medical implants and drug delivery vehicles.
Polymerization Strategies
Direct polymerization of this compound is challenging. A more viable approach involves its conversion into a bifunctional monomer, which can then be polymerized. The two primary strategies explored in these notes are photopolymerization and polyesterification.
Photopolymerization via [2+2] Cycloaddition
This method relies on the photodimerization of the double bond in the cinnamate group upon exposure to UV light (typically λ > 260 nm), forming a cyclobutane ring. This process can be used to crosslink bifunctional monomers into a polymer network.
Polyesterification
This involves the reaction of a dicarboxylic acid (or its derivative, like an acyl chloride) with a diol. In this context, a bifunctional monomer would be created from this compound, which can then be incorporated into a polyester chain.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Monomer - 1,4-Butanediyl bis(3-(3-chlorophenyl)acrylate)
To polymerize this compound, it must first be converted into a monomer with at least two polymerizable groups. This protocol details the synthesis of a bifunctional monomer suitable for photopolymerization.
Materials:
-
This compound
-
1,4-Butanediol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (2.2 equivalents) and 1,4-butanediol (1.0 equivalent) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (0.1 equivalents) to the solution.
-
Cool the flask in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (2.2 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,4-butanediyl bis(3-(3-chlorophenyl)acrylate) monomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Photopolymerization of 1,4-Butanediyl bis(3-(3-chlorophenyl)acrylate)
This protocol describes the formation of a crosslinked polymer film from the bifunctional monomer.
Materials:
-
1,4-Butanediyl bis(3-(3-chlorophenyl)acrylate)
-
Solvent (e.g., chloroform, THF)
-
UV lamp (λ ≥ 280 nm)
-
Glass slides or a suitable mold
-
Methanol
Procedure:
-
Prepare a solution of the bifunctional monomer in a suitable solvent (e.g., 10% w/v in chloroform).
-
Cast the solution onto a glass slide or into a mold and allow the solvent to evaporate completely in a fume hood, resulting in a thin film of the monomer.
-
Place the film under a UV lamp (λ ≥ 280 nm). The distance and exposure time will need to be optimized depending on the lamp's intensity and the desired degree of crosslinking.
-
Irradiate the film for a predetermined time (e.g., 30 minutes to 4 hours). The progress of the polymerization can be monitored by observing the decrease in the UV absorbance of the cinnamate group (around 270-300 nm).
-
After irradiation, wash the resulting polymer film with methanol to remove any unreacted monomer.
-
Dry the purified polymer film under vacuum.
-
Characterize the crosslinked polymer using FT-IR spectroscopy (observing the disappearance of the C=C stretching peak of the cinnamate group) and swelling studies.
Protocol 3: Conceptual Polyesterification
A polyester can be synthesized by reacting a diol with a diacid. In this case, a diacid containing the 3-chlorocinnamate moiety would be required. A plausible route would be to first synthesize a diacid monomer, such as catechol-glutaric diacid, and then perform a melt condensation polymerization.
Conceptual Steps:
-
Monomer Synthesis: React this compound with a molecule containing two hydroxyl groups and two other functional groups that can be converted to carboxylic acids. A more straightforward approach is to prepare a diacid from a diol and a diacid chloride, such as reacting a diol with glutaric anhydride.
-
Polymerization: The resulting diacid monomer would then be polymerized with a diol via melt condensation, typically at high temperatures (180-250°C) under vacuum, often with a catalyst such as antimony trioxide or a tin-based catalyst.
Data Presentation
As there is no specific quantitative data available for polymers derived from this compound, the following table provides a template with representative data from analogous cinnamate-based polymers to guide researchers in their characterization efforts.
| Polymer System | Monomer(s) | Polymerization Method | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Yield (%) | Reference |
| Template for Poly(3-chlorocinnamate) | 1,4-Butanediyl bis(3-(3-chlorophenyl)acrylate) | Photopolymerization | - | - | - | - | (Hypothetical) |
| Poly(pentylene glycol dicinnamate) | Pentylene glycol dicinnamate | Solution Photopolymerization | 25.3 - 61.3 | - | - | - | [1] |
| Poly(glycerol-co-sebacate)-cinnamate | Glycerol, Sebacic acid, Cinnamic acid | Polycondensation & Functionalization | - | - | - | - | [2] |
| Glycidyl Cinnamate Copolymers | Glycidyl cinnamate, Ethoxyethyl glycidyl ether | Ring-Opening Polymerization | 2.6 - 4.6 (apparent) | < 1.34 | -60 to 21 | - | [3] |
| Poly(anhydride-esters) | Catechol-glutaric diacid | Melt Condensation | 10.2 - 15.9 | - | 23 - 84 | - | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and photopolymerization of a 3-chlorocinnamate polymer.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a target enzyme by a 3-chlorocinnamate polymer.
References
Application Note: A Robust Protocol for the Synthesis of 3-Chlorocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Chlorocinnamic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This document provides a detailed experimental protocol for the synthesis of this compound via the Knoevenagel condensation, a high-yield and reliable method. An alternative protocol using the Perkin reaction is also discussed. This guide includes a quantitative comparison of synthetic routes, a detailed workflow diagram, and expected product characterization data to assist researchers in producing this versatile building block.
Comparison of Synthetic Methods
The synthesis of cinnamic acids can be achieved through several established organic reactions. The Knoevenagel condensation and the Perkin reaction are two of the most common and effective methods, each with distinct advantages.[3]
| Parameter | Knoevenagel Condensation | Perkin Reaction |
| Starting Materials | 3-Chlorobenzaldehyde, Malonic Acid | 3-Chlorobenzaldehyde, Acetic Anhydride |
| Catalyst/Reagent | Base (e.g., Pyridine, Piperidine)[4] | Alkali Salt (e.g., Anhydrous Sodium Acetate) |
| Reaction Conditions | Mild to moderate heating (e.g., water bath)[5] | High temperature (e.g., 180°C)[6][7] |
| Typical Yield | High to quantitative (>90%)[5] | Good (~70-75%)[7] |
| Key Advantages | High yields, milder conditions, shorter reaction times.[5] | Uses common and inexpensive reagents.[7] |
| Key Disadvantages | Use of potentially hazardous bases like pyridine. | High temperatures and long reaction times can lead to byproducts.[6] |
Experimental Workflow: Knoevenagel Condensation
The following diagram outlines the key stages in the synthesis and purification of this compound using the Knoevenagel condensation method.
Caption: Workflow for this compound synthesis.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the condensation of chlorobenzaldehydes with malonic acid, which provides excellent yields.[5]
3.1. Materials and Equipment
-
3-Chlorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.0 eq)
-
Pyridine (catalytic amount, e.g., ~0.15 eq)
-
10% Hydrochloric Acid (HCl)
-
Ethanol and Distilled Water (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Water bath or heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
3.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.
-
This compound and 3-chlorobenzaldehyde may cause skin, eye, and respiratory irritation.[2][8] Pyridine is flammable and toxic.
3.3. Procedure
-
Reactant Setup: To a round-bottom flask, add 3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of pyridine (a few drops) to the flask.
-
Reaction: Heat the mixture on a water bath. Within minutes, the mixture should become a clear liquid, and effervescence (CO₂ evolution) will begin, indicating the start of the condensation and decarboxylation.[5]
-
Reaction Monitoring: Continue heating for 1-2 hours. The reaction is typically rapid for halogenated benzaldehydes and may be complete within an hour, often indicated by the formation of a solid product in the reaction liquid.[5] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: Once the reaction is complete, cool the flask to room temperature. Acidify the mixture by adding 10% aqueous hydrochloric acid until the pH is acidic (pH 1-2). A white solid product will precipitate.
-
Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid several times with cold water to remove impurities. For higher purity, recrystallize the product from a mixture of ethanol and water.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven to obtain the final product.
Alternative Protocol: Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids and serves as a viable alternative.[9]
-
In a round-bottom flask equipped with an air condenser, combine 3-chlorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and freshly fused, anhydrous sodium acetate (1.0 eq).[7][10]
-
Heat the mixture in an oil bath at approximately 180°C for 3-5 hours.[6][10]
-
Allow the mixture to cool slightly and pour it while still warm into a beaker of water to hydrolyze the unreacted acetic anhydride.
-
Neutralize the mixture with an aqueous sodium hydroxide solution to convert the product to its soluble sodium salt.
-
Filter the hot solution to remove any resinous byproducts.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol.[7]
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid.[2] |
| Molecular Formula | C₉H₇ClO₂[8] |
| Molecular Weight | 182.60 g/mol [8] |
| Melting Point | 163-165 °C[8] |
| ¹H NMR (DMSO-d₆, δ) | ~7.76 (s, 1H), 7.56-7.67 (m, 3H), 7.51 (d, 1H), 6.70 (d, 1H).[11][12] |
| ¹³C NMR (DMSO-d₆, δ) | ~167.4, 142.6, 136.5, 133.8, 130.6, 129.8, 127.8, 126.8, 121.0 ppm.[11] |
| IR (KBr, cm⁻¹) | ~2500-3300 (Broad O-H), ~1680-1700 (C=O), ~1620 (C=C).[13] |
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound for synthesis 14473-90-6 [sigmaaldrich.com]
- 9. longdom.org [longdom.org]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
- 11. rsc.org [rsc.org]
- 12. This compound(14473-90-6) 1H NMR spectrum [chemicalbook.com]
- 13. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Laboratory Preparation of 3-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the laboratory synthesis of 3-Chlorocinnamic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] Two classical and reliable methods are presented: the Knoevenagel condensation and the Perkin reaction. This document includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the reaction pathways and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound is a derivative of cinnamic acid, an organic halogenated compound that serves as a crucial building block in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] Its structure, featuring a chlorine atom at the meta position of the benzene ring, influences its chemical reactivity and the physiological properties of its downstream products.[1][2] The laboratory preparation of this compound is commonly achieved through condensation reactions, with the Knoevenagel condensation and Perkin reaction being the most established methods.[1][3][4] These methods offer reliable routes to the target compound from readily available starting materials.
Synthesis Methodologies
Two primary and well-documented methods for the synthesis of this compound are detailed below.
Method 1: Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids.[5][6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[5][7] For the synthesis of this compound, 3-chlorobenzaldehyde is reacted with malonic acid, typically using a weak base like pyridine with a piperidine co-catalyst.[1][8]
Reaction Scheme: 3-Chlorobenzaldehyde + Malonic Acid → this compound + CO₂ + H₂O
Reaction Mechanism Workflow
Caption: Knoevenagel condensation mechanism for this compound synthesis.
Method 2: Perkin Reaction
The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[3][4] For the synthesis of this compound, 3-chlorobenzaldehyde is reacted with acetic anhydride using sodium acetate as the base catalyst.[9] This reaction generally requires higher temperatures compared to the Knoevenagel condensation.[8][9]
Reaction Scheme: 3-Chlorobenzaldehyde + Acetic Anhydride --(NaOAc, Heat)--> this compound
Reaction Mechanism Workflow
Caption: Perkin reaction mechanism for this compound synthesis.
Experimental Protocols
Protocol for Knoevenagel Condensation
Materials and Reagents:
-
3-Chlorobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, combine 3-chlorobenzaldehyde and malonic acid.
-
Add pyridine as the solvent and a catalytic amount of piperidine.
-
Heat the mixture to reflux with constant stirring for the specified duration.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol for Perkin Reaction
Materials and Reagents:
-
3-Chlorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Sodium Hydroxide solution (20%)
-
Hydrochloric Acid (20%)
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Buchner funnel and flask
Procedure:
-
In a three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 3-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for several hours.
-
After the reaction is complete, allow the mixture to cool slightly and then pour it into water.
-
Add a 20% sodium hydroxide solution to adjust the pH to 9-10, hydrolyzing any excess acetic anhydride.
-
Remove any unreacted aldehyde by steam distillation or extraction.
-
Cool the remaining aqueous solution and acidify with 20% hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the product from an ethanol/water mixture.
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Method 1: Knoevenagel Condensation | Method 2: Perkin Reaction |
| Reactants | ||
| 3-Chlorobenzaldehyde | 14.06 g (0.1 mol) | 14.06 g (0.1 mol) |
| Malonic Acid | 11.45 g (0.11 mol) | - |
| Acetic Anhydride | - | 22.46 g (0.22 mol) |
| Catalyst/Base | ||
| Pyridine | 20 mL | - |
| Piperidine | 0.5 mL | - |
| Anhydrous Sodium Acetate | - | 8.20 g (0.1 mol) |
| Reaction Conditions | ||
| Temperature | 80-90°C | 180°C |
| Reaction Time | 3-4 hours | 5-8 hours |
Table 2: Product Characterization and Yield
| Parameter | Expected Value | Reference |
| Product Name | This compound | |
| Molecular Formula | C₉H₇ClO₂ | |
| Molecular Weight | 182.60 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 163-165°C | |
| Expected Yield (Knoevenagel) | ~80-90% | [10] |
| Expected Yield (Perkin) | ~70-80% | [11] |
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound may cause skin, eye, and respiratory irritation.[1]
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Acetic anhydride is corrosive and a lachrymator.
-
Concentrated acids and bases are highly corrosive. Handle with extreme care.
Conclusion
The Knoevenagel condensation and Perkin reaction are both effective and well-established methods for the laboratory synthesis of this compound. The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis. The protocols and data provided in these application notes offer a comprehensive guide for researchers to successfully synthesize this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bepls.com [bepls.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
Application Notes and Protocols for 3-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive handling and safety protocols for 3-Chlorocinnamic acid, a compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Section 1: Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇ClO₂ | [3][4][5] |
| Molecular Weight | 182.60 g/mol | [4][5][6] |
| CAS Number | 1866-38-2 | [3][5] |
| Melting Point | 163-166 °C | [1] |
| Boiling Point | 326.2 ± 25.0 °C (Predicted) | [7] |
| Solubility | Very soluble in water. Soluble in methanol.[1][8] | [1][8] |
| Appearance | White crystalline powder | [1][2] |
| pKa | 4.29 (at 25°C) | [7] |
Section 2: Safety and Hazard Information
This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[8][9] The toxicological properties of this substance have not been fully investigated.[3]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement(s) | Reference(s) |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | [8][10] |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [8][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation | [9] |
Toxicological Data
Quantitative toxicological data for this compound is limited. For the related compound, p-Chlorocinnamic acid, the following data is available and may be considered for risk assessment purposes, though it should be interpreted with caution.
| Compound | Test | Species | Route | Value | Reference(s) |
| p-Chlorocinnamic acid | LD50 | Mouse | Oral | 1.622 mg/kg | [10] |
Note: No Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have been established for this compound.[8][11]
Section 3: Handling and Storage Protocols
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is mandatory when handling this compound.
| PPE Component | Specification | Rationale | Reference(s) |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. | [1] |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. | [1] |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn. | Protects the eyes and face from splashes or airborne particles of the compound. | [1] |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations. | Prevents inhalation of the compound. | [1] |
Engineering Controls
All work with this compound should be carried out in a designated area, such as a chemical fume hood, to prevent inhalation of dust or fumes.[1] Ensure the fume hood has sufficient airflow and is functioning correctly. A safety shower and eye wash station should be readily accessible.[8]
Storage
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1][8] The recommended storage temperature is between 2-30°C.[4]
Section 4: Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1] |
Fire-Fighting Measures
In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[1] Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]
Accidental Release Measures
Vacuum or sweep up material and place it into a suitable disposal container.[1] Clean up spills immediately, using the appropriate protective equipment. Avoid generating dusty conditions and provide ventilation.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 14473-90-6 | PAA47390 | Biosynth [biosynth.com]
- 3. This compound(1866-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound for synthesis 14473-90-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-Propenoic acid, 3-(3-chlorophenyl)- | C9H7ClO2 | CID 735250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for 3-Chlorocinnamic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of 3-Chlorocinnamic acid, its suppliers, and detailed protocols for its use in common research applications.
Introduction to this compound
This compound is a derivative of cinnamic acid that has garnered interest in the scientific community for its potential therapeutic properties. It serves as a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Research suggests its utility as a potential anticancer agent, with proposed mechanisms including the inhibition of the epidermal growth factor (EGF) signaling pathway.
Purchasing and Supplier Information
This compound is readily available from several reputable chemical suppliers. When purchasing for research and drug development, it is crucial to consider the purity and isomeric form of the compound. The trans isomer is predominantly supplied.
Table 1: Comparison of this compound Suppliers
| Supplier | Purity Specification | CAS Number | Molecular Weight ( g/mol ) | Available Quantities |
| Thermo Fisher Scientific | ≥98% | 1866-38-2 | 182.60 | 50 g |
| Sigma-Aldrich | ≥98.0% (acidimetric) | 14473-90-6 | 182.60 | Custom |
| Santa Cruz Biotechnology | Not specified | 1866-38-2 | 182.60 | Custom |
| TCI America | >98.0% | 1866-38-2 | 182.60 | 25 g |
| Biosynth | Not specified | 14473-90-6 | 182.60 | 2.5 g |
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line (e.g., human melanoma HT-144)
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.
Table 2: Reported IC50 Value for Cinnamic Acid
| Compound | Cell Line | IC50 Value | Reference |
| Cinnamic Acid | HT-144 (Human Melanoma) | 2.4 mM | [2][3] |
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish after treatment. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, related compounds like other cinnamic acid derivatives have been shown to influence key cancer-related pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Some cinnamic acid derivatives have been suggested to inhibit the EGFR signaling pathway. Inhibition of this pathway can block downstream signaling cascades like the MAPK/ERK pathway, which are crucial for cell proliferation and survival.
Workflow for Investigating EGFR Pathway Inhibition:
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[4] Some natural compounds are known to modulate this pathway in cancer cells.[5] The effect of this compound on this pathway can be investigated to understand its mechanism of action.
Simplified MAPK Signaling Pathway:
These application notes are intended to serve as a starting point for researchers. Protocols may need to be optimized for specific cell lines and experimental conditions.
References
- 1. d-nb.info [d-nb.info]
- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of 3-Chlorocinnamic acid synthesis yield
Welcome to the Technical Support Center for the synthesis of 3-Chlorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound and its derivatives are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.[1] Each method offers distinct advantages and challenges concerning reaction conditions, yield, and purity. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1] The Heck reaction is a palladium-catalyzed cross-coupling of an alkene with an aryl halide.[2]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: For the Perkin reaction, the primary starting materials are 3-chlorobenzaldehyde and acetic anhydride, with an alkali salt of the acid like anhydrous sodium acetate acting as a catalyst.[3][4] For the Heck reaction, typical reactants would be 3-chlorophenyl halide and acrylic acid, in the presence of a palladium catalyst and a base.[5]
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the crude product.[6] A mixed solvent system, such as ethanol and water, is often employed. The crude solid is dissolved in a minimum amount of a hot solvent, followed by the dropwise addition of a hot anti-solvent until the solution becomes slightly cloudy. Slow cooling then allows for the formation of pure crystals.[1][7] Another method is acid-base extraction, which separates the acidic this compound from neutral or basic impurities.[7]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. A sharp melting point, consistent with the literature value (around 163-165°C), indicates high purity.[7][8] A broad melting range suggests the presence of impurities.[7] Spectroscopic methods like IR and NMR, as well as chromatographic techniques such as TLC and LC-MS, can also be used to identify the product and any contaminants.[9]
Troubleshooting Guide
Q: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A: Low yields can stem from several factors, depending on the synthetic method used.
For the Perkin Reaction:
-
Presence of Moisture: Water can hydrolyze acetic anhydride and deactivate the sodium acetate catalyst. It is crucial to use anhydrous reagents and thoroughly dried glassware.[1][10]
-
Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times to reach completion.[4][9] Ensure the reaction is heated for a sufficient duration.
-
Suboptimal Reagent Ratio: The molar ratio of reactants is critical. An excess of acetic anhydride is often beneficial to drive the reaction forward.[1][10]
-
Impurities in Starting Materials: Impurities in the 3-chlorobenzaldehyde, such as the corresponding carboxylic acid, can hinder the reaction. Consider purifying the starting aldehyde by distillation if its purity is questionable.[1]
For the Heck Reaction:
-
Catalyst Activity: The palladium catalyst can be sensitive to air and impurities. Using a high-quality catalyst and maintaining an inert atmosphere is important for optimal performance.[10]
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction's efficiency.[10]
-
Base Selection: The base plays a crucial role in regenerating the active catalyst. Common bases include triethylamine and potassium carbonate.[2]
Q: I am observing the formation of a dark, resinous, or tar-like byproduct. What is this and how can I minimize its formation?
A: This is a common issue in reactions requiring high temperatures, like the Perkin reaction.[9] The byproduct is likely a polymer formed from the self-condensation of the aldehyde or anhydride.[1][10]
Minimization Strategies:
-
Temperature Control: Avoid excessively high temperatures. Use an oil bath for stable and uniform heating to maintain the temperature within the optimal range.[9][10]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times once the starting material has been consumed.[9][10]
-
Adequate Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.[6]
Data Presentation
Table 1: Influence of Reaction Conditions on Cinnamic Acid Yield (Analogous Perkin-type Reaction)
| Product | Aldehyde | Reaction Time (h) | Temperature (°C) | Yield (%) |
| p-Chlorocinnamic acid | p-Chlorobenzaldehyde | 9 | 180-190 (Reflux) | 80 |
| p-Chlorocinnamic acid | p-Chlorobenzaldehyde | 9 | 145-150 | 47 |
| m-Chlorocinnamic acid | m-Chlorobenzaldehyde | 9 | 180-190 (Reflux) | 78 |
| p-Nitrocinnamic acid | p-Nitrobenzaldehyde | 9 | 180-190 (Reflux) | 81 |
Data adapted from a study on a direct synthesis method analogous to the Perkin condensation, demonstrating the impact of temperature on yield. Electron-withdrawing groups on the benzaldehyde, such as chloro and nitro groups, generally result in good yields.[11]
Experimental Protocols
Perkin Reaction Protocol for this compound Synthesis
This protocol is adapted from procedures for similar substituted cinnamic acids.[1][4]
Materials:
-
3-Chlorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Water
-
Sodium Carbonate solution
-
Hydrochloric Acid (dilute)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5 - 2 equivalents), and freshly fused anhydrous sodium acetate (1 equivalent).[1][4]
-
Reaction: Heat the mixture in an oil bath at 160-180°C for 4-5 hours.[1][4]
-
Work-up - Hydrolysis: Allow the mixture to cool slightly and pour it into a beaker containing 100 mL of water while it is still warm. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[9]
-
Work-up - Neutralization: Cool the mixture. If an oil separates, perform steam distillation to remove unreacted 3-chlorobenzaldehyde.[9] Otherwise, make the solution alkaline by adding a saturated solution of sodium carbonate.[10]
-
Work-up - Purification: Filter the solution to remove any insoluble impurities. If the solution is colored, you can add a small amount of activated charcoal and heat to boiling for a few minutes, then filter hot.[10]
-
Precipitation: Cool the filtrate and acidify it by the dropwise addition of dilute hydrochloric acid with vigorous stirring until the precipitation of this compound is complete.[9][10]
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.[4][10]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[4][10]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound via the Perkin reaction.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound for synthesis 14473-90-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 3-Chlorocinnamic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Chlorocinnamic acid.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Impurity Identification
Q1: What are the most common impurities in a this compound synthesis?
The most likely impurities depend on the synthetic route, but common ones include:
-
Unreacted Starting Materials: 3-chlorobenzaldehyde and malonic acid are common starting materials in syntheses like the Knoevenagel condensation.[1]
-
Isomers: The cis-isomer of this compound may be present, although the trans-isomer is typically the thermodynamically favored product.
-
Side-Reaction Byproducts: Polymerization or other side reactions can occur, especially at elevated temperatures, leading to resinous byproducts.[2]
-
Catalyst Residue: Residual catalyst, such as pyridine or piperidine, may remain after the reaction.
Q2: My TLC plate shows multiple spots after the reaction. What do they represent?
A Thin-Layer Chromatography (TLC) plate with multiple spots indicates an impure mixture. The main spot should be your this compound product. Other spots could be unreacted 3-chlorobenzaldehyde (less polar) or malonic acid (more polar). Running co-spots with the starting materials can help in identification.
Q3: The melting point of my synthesized product is low and has a wide range (e.g., 155-160 °C). What does this indicate?
A low and broad melting point is a classic sign of an impure compound. The reported melting point for pure trans-3-Chlorocinnamic acid is approximately 163-165 °C.[3] Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature over a wider range.
Purification Strategies
Q4: What is the most effective method to purify crude this compound?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[4][5] It involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities behind in the solvent.
Q5: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent should:
-
Dissolve the this compound poorly at low temperatures but very well at high temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be chemically inert and easily removable after filtration.
Commonly suggested solvents for cinnamic acids include aqueous ethanol or a mixture of ethyl acetate and petroleum ether.[1]
Q6: My product "oils out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[6]
To troubleshoot this:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.[6]
Q7: How can I remove unreacted 3-chlorobenzaldehyde?
Unreacted aldehyde can often be removed during the work-up phase. One effective method involves making the aqueous solution basic (pH 9-10) with NaOH.[1][7] The this compound will form its water-soluble sodium salt, while the less soluble 3-chlorobenzaldehyde can be removed via steam distillation or extraction with an organic solvent.[1][7][8]
Yield and Purity Optimization
Q8: My yield is very low after recrystallization. How can I improve it?
A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[6] Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less-recoverable crystals.[6]
-
Premature crystallization: If crystals form during a hot gravity filtration step, product will be lost. Ensure the funnel and receiving flask are kept hot.[9]
-
Incomplete reaction: Ensure the initial synthesis has gone to completion by monitoring with TLC.
Q9: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (163-165 °C) indicates high purity.[3]
-
Spectroscopy (NMR, IR): 1H and 13C NMR spectra should show the expected peaks without significant signals from impurities. IR spectroscopy can confirm the presence of key functional groups.
-
Chromatography (TLC, HPLC): A single spot on a TLC plate or a single major peak in an HPLC chromatogram suggests high purity.
Part 2: Data & Protocols
Quantitative Data Summary
The following table summarizes typical data for the purification of cinnamic acid derivatives, illustrating the effectiveness of recrystallization.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |
| Appearance | Off-white to yellowish powder[1] | White crystalline powder[1] |
| Melting Point | 155-160 °C (Broad) | 163-165 °C (Sharp)[3] |
| Purity (by HPLC) | ~85-95% | >98% |
| Key Impurity | 3-chlorobenzaldehyde | Not Detected / <0.1% |
Key Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes a common method for synthesizing this compound.[1]
-
Reaction Setup: In a round-bottom flask, dissolve malonic acid (1.3 equivalents) in pyridine. Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Addition of Aldehyde: To the stirred solution, slowly add 3-chlorobenzaldehyde (1.0 equivalent).
-
Heating: Heat the reaction mixture under reflux. Monitor the reaction progress using TLC until the 3-chlorobenzaldehyde spot has disappeared.
-
Work-up:
-
Cool the reaction mixture and pour it into water.
-
Make the solution basic (pH 9-10) by adding a 20% NaOH solution. This converts the product to its soluble salt.[1][7]
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
Acidify the aqueous layer with cold 15-20% HCl to a pH of 1-2.[1][7] The this compound will precipitate out of the solution.
-
-
Isolation: Collect the crude product by suction filtration, wash with cold water, and dry.[1]
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying the crude product.
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) and heat the mixture gently until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot gravity filtration.
-
Crystallization: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Collection: Collect the purified crystals by suction filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Part 3: Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to the final, purified product.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common purity issues.
Caption: Decision tree for troubleshooting purity issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Chlorocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chlorocinnamic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized by the synthetic method to provide targeted assistance for the issues you may encounter.
Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids by reacting an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1]
Q1: My Perkin reaction yield for this compound is lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the Perkin reaction can be attributed to several factors:
-
Incomplete Reaction: This reaction often requires high temperatures (160-180°C) and long reaction times (4-10 hours) to proceed to completion.[2]
-
Troubleshooting: Ensure your reaction is maintained at the optimal temperature for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
-
Presence of Moisture: Water will hydrolyze the acetic anhydride and can deactivate the sodium acetate catalyst.
-
Troubleshooting: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reagent Ratio: An incorrect molar ratio of 3-chlorobenzaldehyde, acetic anhydride, and sodium acetate can limit the yield.
-
Troubleshooting: A slight excess of acetic anhydride is often beneficial. Experiment with varying the stoichiometry to find the optimal ratio for your specific setup.
-
-
Starting Material Purity: Impurities in the 3-chlorobenzaldehyde, such as 3-chlorobenzoic acid, can interfere with the reaction.
-
Troubleshooting: If the purity of your starting material is questionable, consider purifying it by distillation.
-
Q2: I am observing a significant amount of dark, tar-like byproducts in my Perkin reaction. What causes this and how can I minimize it?
A2: The formation of tar-like substances is a common issue in Perkin reactions, often due to the high temperatures involved which can lead to polymerization and other side reactions.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature to avoid overheating.
-
Reaction Time: While a long reaction time is necessary, excessive heating can promote byproduct formation. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove the tarry impurities.
-
Q3: What are the primary side products in the Perkin synthesis of this compound?
A3: A potential minor side reaction is the decarboxylation of an intermediate, which can lead to the formation of other unsaturated compounds.[3] Additionally, self-condensation of the aldehyde can occur in the basic conditions, though this is less common for aromatic aldehydes.[4]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[5]
Q1: My Knoevenagel condensation is producing a mixture of products, leading to difficult purification. How can I improve the selectivity?
A1: A key challenge in the Knoevenagel condensation is controlling the formation of multiple products.
-
Self-Condensation: Using a strong base can induce the self-condensation of 3-chlorobenzaldehyde.[5]
-
Troubleshooting: Employ a weak base such as pyridine or piperidine to catalyze the reaction.
-
-
Isomer Formation: The initial product can be a mixture of (E) and (Z)-isomers.[5]
-
Troubleshooting: The (E)-isomer is generally the more thermodynamically stable product. Prolonging the reaction time or adjusting the temperature may favor the formation of the (E)-isomer. Purification by recrystallization can also help in isolating the desired isomer.
-
Q2: The decarboxylation step after the condensation is incomplete. How can I ensure complete conversion to this compound?
A2: The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and catalyst, typically facilitates in-situ decarboxylation upon heating.[5]
-
Troubleshooting:
-
Temperature: Ensure the reaction is heated sufficiently (often to reflux) to drive the decarboxylation.
-
Acidification: After the reaction, acidification of the reaction mixture is crucial to protonate the carboxylate and facilitate the final decarboxylation upon heating if it has not gone to completion.
-
Wittig Reaction
The Wittig reaction is a versatile method for forming alkenes from aldehydes or ketones and a phosphonium ylide.[6]
Q1: How can I control the stereoselectivity (E/Z ratio) of the double bond in the Wittig synthesis of this compound esters?
A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (like an ester group) generally favor the formation of the (E)-alkene.[6]
-
Non-Stabilized Ylides: Unstabilized ylides (with alkyl groups) tend to produce the (Z)-alkene as the major product.[7]
-
Troubleshooting: To obtain the desired stereoisomer of a this compound ester, choose the appropriate phosphonium ylide. For the common trans (E)-isomer, a stabilized ylide such as (carboethoxymethylene)triphenylphosphorane is recommended.
-
Q2: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What are the best methods for its removal?
A2: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction.
-
Troubleshooting:
-
Crystallization: TPPO is often less soluble in non-polar solvents like hexane or a mixture of ether and pentane. Triturating the crude product with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.[8][9]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of one of these salts to the crude product dissolved in a polar solvent (e.g., ethanol for ZnCl₂) can precipitate the TPPO complex.[10][11]
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used to separate the product from TPPO.
-
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12]
Q1: I am concerned about palladium contamination in my final product. How can I minimize this?
A1: Palladium leaching from the catalyst is a significant concern in Heck reactions, especially when using heterogeneous catalysts.[13]
-
Troubleshooting:
-
Catalyst Choice: Consider using a catalyst system known for low leaching.
-
Reaction Conditions: After the reaction is complete, the dissolved palladium species can often be redeposited back onto the support by adjusting the reaction conditions, such as cooling the mixture.[14]
-
Purification: Techniques such as treatment with activated carbon or specialized scavengers can be employed to remove residual palladium from the product.
-
Q2: What are the common side products in the Heck reaction for synthesizing this compound?
A2: Besides the desired product, several side reactions can occur:
-
Formation of Benzene and Biphenyl: In the reaction of chlorobenzene with methyl acrylate, the formation of benzene and biphenyl has been observed as side products.[13]
-
Isomerization: The double bond in the product can sometimes isomerize under the reaction conditions.
-
Diarylation: It is possible for the aryl group to add to both sides of the double bond, leading to a diarylated product, although this is less common with acrylic acid.
Quantitative Data Summary
The following table summarizes typical yields and known side products for the different synthetic routes to this compound. Please note that specific yields and impurity profiles can vary significantly based on the exact reaction conditions, scale, and purity of starting materials.
| Synthesis Route | Typical Main Product Yield | Common Side Reactions/Impurities | Typical Side Product Percentage (if known) |
| Perkin Reaction | 60-80% | Decarboxylation byproducts, Aldehyde self-condensation products, Tar formation | Generally low, but can increase with high temperatures |
| Knoevenagel Condensation | 70-90% | (Z)-isomer of this compound, Unreacted malonic acid, Aldehyde self-condensation products | (Z)-isomer formation is variable; often minimized by thermodynamic control |
| Wittig Reaction | 70-95% (for the ester) | (Z)-isomer of this compound ester, Triphenylphosphine oxide | (Z)-isomer: 5-15% with stabilized ylides. TPPO is a stoichiometric byproduct. |
| Heck Reaction | 80-95% | Benzene, Biphenyl, Isomerized products, Residual Palladium | Variable, dependent on catalyst and conditions |
Detailed Experimental Protocols
Perkin Reaction for this compound
Adapted from a general procedure for substituted cinnamic acids.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-chlorobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole).
-
Reaction: Heat the mixture in an oil bath to 180°C and maintain this temperature with stirring for 8 hours.
-
Workup: Allow the reaction mixture to cool slightly and then pour it into a large volume of water while still warm.
-
Hydrolysis: Boil the aqueous mixture for 20 minutes to hydrolyze any unreacted acetic anhydride.
-
Isolation: Cool the mixture to room temperature. The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure acid.
Knoevenagel Condensation for this compound
Adapted from a general procedure for cinnamic acid synthesis.[15]
-
Setup: In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 mole) and malonic acid (1.2 moles) in pyridine (2 moles). Add a catalytic amount of piperidine (0.1 mole).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the evolution of CO₂.
-
Workup: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid.
-
Isolation: The precipitated crude this compound is collected by vacuum filtration and washed thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Wittig Reaction for Ethyl 3-Chlorocinnamate
This protocol describes the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the carboxylic acid.
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide, 1.1 moles) in dry toluene.
-
Reaction: To the stirred suspension, add a solution of 3-chlorobenzaldehyde (1 mole) in dry toluene dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the aldehyde.
-
Workup: Cool the reaction mixture to room temperature. The triphenylphosphine oxide may begin to precipitate.
-
Purification:
-
Filter the mixture to remove any precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl (E)-3-chlorocinnamate.
-
Alternatively, trituration with hexane may precipitate more triphenylphosphine oxide.
-
-
Hydrolysis (Optional): The purified ester can be hydrolyzed to this compound by refluxing with an aqueous solution of sodium hydroxide in ethanol, followed by acidification.
Heck Reaction for this compound
Adapted from a general procedure for the Heck reaction.[12]
-
Setup: In a Schlenk flask under an inert atmosphere, combine 3-chloroiodobenzene or 3-chlorobromobenzene (1 mole), acrylic acid (1.2 moles), palladium(II) acetate (0.01-0.05 moles), a suitable phosphine ligand (e.g., triphenylphosphine, 0.02-0.1 moles), and a base such as triethylamine (1.5 moles) in a polar aprotic solvent like DMF or NMP.
-
Reaction: Heat the mixture to 100-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Acidify the mixture with dilute HCl to a pH of approximately 2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key reaction pathways and potential for side product formation.
Caption: Perkin reaction pathway for this compound synthesis.
Caption: Knoevenagel condensation pathway and a potential side reaction.
Caption: Wittig reaction showing the formation of isomeric products and a byproduct.
Caption: Heck reaction highlighting the issue of palladium catalyst leaching.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound for synthesis 14473-90-6 [sigmaaldrich.com]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Workup [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Knoevenagel Condensation for Cinnamic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of cinnamic acids via the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation for producing cinnamic acids?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as malonic acid, to a carbonyl group of an aldehyde, followed by a dehydration reaction. The process is typically catalyzed by a weak base and involves three main steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated compound. When malonic acid is used, this is often followed by decarboxylation to yield the final cinnamic acid product.[1]
Q2: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes?
A2: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Key areas to investigate include catalyst issues, unfavorable reaction conditions, and the quality of reactants.[2]
Q3: What are the common side reactions in the Knoevenagel condensation for cinnamic acid synthesis?
A3: The primary side reactions are the self-condensation of the aldehyde and a Michael addition of the active methylene compound to the α,β-unsaturated product. The Michael addition is more likely with longer reaction times and higher temperatures.[3]
Q4: How can I minimize side-product formation?
A4: To minimize side reactions, consider using a weaker base as a catalyst, as strong bases can promote the self-condensation of the aldehyde. Optimizing the reaction time and temperature can also reduce the likelihood of Michael addition. Once the starting aldehyde is consumed (as monitored by TLC), it is advisable to work up the reaction to prevent further reactions.
Q5: What are some "greener" alternatives to the traditional pyridine and piperidine catalyst system?
A5: Greener alternatives aim to replace hazardous solvents and catalysts.[4] Options include using benign inorganic ammonium salts like ammonium bicarbonate, often in solvent-free conditions.[5][6] Other approaches involve using catalysts like L-proline in more environmentally friendly solvents like ethanol or conducting the reaction in water with a phase-transfer catalyst.[4][7]
Troubleshooting Guide
Issue 1: Consistently Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh or recently purified catalyst. Ensure the correct stoichiometric amount is used; too much can lead to side reactions. Consider alternative catalysts if the current one is ineffective. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating can often increase the reaction rate and yield. However, excessive heat can cause side reactions.[2] |
| Presence of Water in the Reaction | Water is a byproduct of the condensation, and its presence can shift the equilibrium back towards the reactants.[2] Use a Dean-Stark apparatus for azeotropic removal of water, especially in non-polar solvents like toluene, or add molecular sieves.[2] |
| Impure Reactants | Ensure the purity of the aldehyde and malonic acid, as impurities can interfere with the reaction. |
| Inefficient Deprotonation | The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Aldehyde | This is more likely with stronger bases. Use a weak base like piperidine or an ammonium salt. |
| Michael Addition | The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound. This is favored by longer reaction times and higher temperatures. Monitor the reaction progress by TLC and stop the reaction once the starting aldehyde is consumed.[3] |
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation in Cinnamic Acid Synthesis
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine/Pyridine | Pyridine | Reflux | 1-2 | ~90 | [8] |
| L-proline | Ethanol | 60 | 4 | 80 | [4] |
| Ammonium Bicarbonate | Solvent-free | 90-140 | 2 | 73 | [6] |
| Triethylamine/Piperidine | Toluene | Reflux | 2 | ~90 | [9] |
| TBAB/K₂CO₃ (Microwave) | Water | N/A | 0.08 | 85 | [7] |
Experimental Protocols
Protocol 1: Doebner Modification for the Synthesis of trans-Cinnamic Acid
This procedure is a modification of the Knoevenagel condensation and is effective for condensing benzaldehyde with malonic acid.[8]
-
Reactant Mixture: In a suitable round-bottom flask, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine or β-alanine.
-
Reaction: Heat the mixture to a mild reflux.
-
Work-up: After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from hot water if necessary.
Protocol 2: Green Synthesis of Cinnamic Acid using Ammonium Bicarbonate
This solvent-free procedure provides a more environmentally friendly method for the synthesis of cinnamic acids.[5][6]
-
Reactant Mixture: In a test tube or round-bottom flask, combine the benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents). A minimal amount of a solvent like ethyl acetate can be added to facilitate mixing.
-
Reaction: Heat the mixture in an oil bath at a temperature between 90°C and 140°C. The reaction will become vigorous as gas evolves.
-
Work-up: After the reaction is complete (typically monitored by the cessation of gas evolution), allow the mixture to cool. Dissolve the solid mass in a saturated sodium bicarbonate solution.
-
Purification: Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde. Acidify the aqueous layer with 6M HCl to precipitate the cinnamic acid.
-
Isolation: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., water:ethanol).
Mandatory Visualization
Caption: Mechanism of the Knoevenagel condensation for cinnamic acid synthesis.
Caption: Troubleshooting workflow for Knoevenagel condensation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Chlorocinnamic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-Chlorocinnamic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor) and are separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should:
-
Dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point lower than the melting point of this compound (161-166 °C) to prevent the compound from "oiling out".[1][2]
-
Be chemically inert and not react with the this compound.
-
Be volatile enough to be easily removed from the purified crystals.
A common and effective solvent system for this compound is a mixture of ethanol and water.[2]
Q3: What are the common impurities in crude this compound?
When synthesized via the Knoevenagel condensation of 3-chlorobenzaldehyde and malonic acid, common impurities may include:
-
Unreacted 3-chlorobenzaldehyde
-
Unreacted malonic acid
-
Side-products from the condensation reaction.
Q4: My final product has a persistent almond-like smell. What does this indicate?
A persistent almond-like smell is characteristic of benzaldehyde derivatives, suggesting the presence of unreacted 3-chlorobenzaldehyde in your purified this compound. This indicates that the recrystallization process was not entirely effective at removing this impurity. A second recrystallization may be necessary.
Q5: What is the expected melting point of pure this compound?
The melting point of pure this compound is in the range of 161-166 °C.[1][2][3][4] A broad melting point range or a melting point lower than this range typically indicates the presence of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent. | 1. Add more solvent in small portions to the boiling mixture until the solid dissolves. 2. If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and choose a different solvent or solvent system. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5][6] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[5][6] 3. Cool the solution in an ice-water bath to further decrease the solubility. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound (or the impure mixture). 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble (if using a mixed solvent system), and allow it to cool more slowly. 2. Ensure a slower cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. 3. Consider pre-purification steps if impurities are significant. |
| Low yield of purified crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5][6] 2. Premature crystallization during hot filtration. 3. Crystals were lost during transfer or filtration. | 1. Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration and add a small excess of hot solvent before filtering. 3. Ensure all crystals are quantitatively transferred from the flask to the filter funnel by rinsing with a small amount of the cold mother liquor. |
| Crystals form too quickly and appear as a fine powder. | 1. The solution was cooled too rapidly.[5][6] | 1. Reheat the solution to redissolve the solid, and if necessary, add a little more solvent. Allow the solution to cool more slowly at room temperature before moving to an ice bath. Slower cooling promotes the growth of larger, purer crystals.[7] |
Data Presentation
Solvent Selection Guide for Recrystallization of this compound
| Solvent | Polarity | Expected Solubility Behavior for this compound | Boiling Point (°C) | Notes |
| Water | High | Low solubility at room temperature, moderate solubility at boiling. | 100 | Good for forming well-defined crystals, but may require a large volume. |
| Ethanol | High | High solubility at room temperature. | 78 | Often used in combination with water to create an ideal solvent system. |
| Methanol | High | High solubility at room temperature. | 65 | Similar to ethanol, often used in a mixed solvent system with water. |
| Ethanol/Water | Variable | Excellent choice. The ratio can be adjusted to achieve ideal solubility (high at boiling, low at room temp).[2] | Variable | Start with dissolving in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy, then add a drop or two of hot ethanol to clarify. |
| Acetone | Medium | Likely to have high solubility at room temperature. | 56 | May be too good of a solvent for high recovery unless used in a mixed solvent system. |
| Ethyl Acetate | Medium | Moderate to high solubility at room temperature. | 77 | May be a suitable solvent, but should be tested on a small scale. |
| Toluene | Low | Low solubility. | 111 | May be a good solvent for recrystallization. |
| Hexane | Low | Very low solubility. | 69 | Likely a poor solvent for dissolving the compound, but could be used as an anti-solvent. |
Experimental Protocols
Protocol for the Recrystallization of Crude this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 1:1 v/v) or have both solvents ready for use.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol/water mixture) and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. If using a two-solvent system like ethanol and water, dissolve the crude acid in a minimal amount of boiling ethanol, then add hot water dropwise until a slight cloudiness persists. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly pour the hot solution of your compound through the fluted filter paper into the preheated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The crystals can then be transferred to a watch glass for further air-drying or dried in a desiccator.
-
Characterization: Determine the melting point of the purified crystals and calculate the percent recovery.
Visualization
Troubleshooting Workflow for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
Technical Support Center: Purification of 3-Chlorocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Chlorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound typically arise from the starting materials used in its synthesis, as well as potential side-products. These include:
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Unreacted Starting Materials: 3-Chlorobenzaldehyde and malonic acid are common precursors in the synthesis of this compound and may be present in the crude product.[1]
-
Positional Isomers: 2-Chlorocinnamic acid and 4-Chlorocinnamic acid can be present as isomeric impurities.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for solid organic compounds like this compound are:
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Recrystallization: This is a highly effective method for removing small amounts of impurities.
-
Acid-Base Extraction: This technique is particularly useful for separating the acidic this compound from neutral or basic impurities.[2]
-
Column Chromatography: This method is employed for separating compounds with different polarities and can be effective in isolating this compound from its isomers and other impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical methods can be used to assess the purity of your sample:
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Melting Point Analysis: A sharp melting point close to the literature value (161-164 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity. Multiple spots signify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity and can be used to detect and quantify even minor impurities.
Troubleshooting Guides
Recrystallization
Problem 1: Low or no crystal formation upon cooling.
-
Possible Cause:
-
Too much solvent was used, resulting in a non-saturated solution.
-
The solution was cooled too rapidly.
-
The concentration of this compound is too low.
-
-
Solution:
-
Reheat the solution to evaporate some of the solvent and increase the concentration.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
The boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture.
-
The presence of significant impurities is depressing the melting point of the mixture.
-
-
Solution:
-
Reheat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.
-
Consider purifying the sample by another method, such as acid-base extraction, to remove the bulk of the impurities before attempting recrystallization.
-
Problem 3: Colored impurities remain in the crystals.
-
Possible Cause:
-
Colored impurities are co-crystallizing with the product.
-
-
Solution:
-
Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.
-
Acid-Base Extraction
Problem 1: Poor separation of layers in the separatory funnel (emulsion formation).
-
Possible Cause:
-
Vigorous shaking of the separatory funnel.
-
High concentration of dissolved substances.
-
-
Solution:
-
Allow the funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Problem 2: Low recovery of this compound after acidification.
-
Possible Cause:
-
Incomplete extraction into the aqueous basic solution.
-
Incomplete precipitation upon acidification.
-
The pH of the aqueous solution was not made sufficiently acidic.
-
-
Solution:
-
Perform multiple extractions with the basic solution to ensure all the this compound is converted to its salt and extracted.
-
After adding acid, check the pH with litmus or pH paper to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.
-
Cool the acidified solution in an ice bath to decrease the solubility of the product and maximize precipitation.
-
Column Chromatography
Problem 1: Poor separation of spots on the TLC plate, making it difficult to choose a solvent system for the column.
-
Possible Cause:
-
The chosen solvent system is either too polar or not polar enough.
-
-
Solution:
-
Systematically vary the polarity of the solvent system. A common starting point for cinnamic acid derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Try different solvent combinations. For example, dichloromethane/methanol can be an alternative.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause:
-
The mobile phase is not polar enough to move the compound down the column.
-
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₇ClO₂ | 182.60 | 161-164[1] | White to off-white crystalline solid |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 17-18[3] | Colorless to light yellow liquid |
| Malonic acid | C₃H₄O₄ | 104.06 | 135-137 (decomposes)[2][4] | White crystalline powder |
| 2-Chlorocinnamic acid | C₉H₇ClO₂ | 182.60 | 208-210[5][6] | White to light yellow crystalline powder |
| 4-Chlorocinnamic acid | C₉H₇ClO₂ | 182.60 | 248-250[7][8] | White powder |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Very slightly soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dimethylformamide | Soluble |
| Methanol | Soluble[1] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Washing (Organic Layer): The organic layer, which contains any neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral components.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve small amounts of the crude and purified this compound in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the solutions on the starting line.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve spot shape). The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analysis: A pure sample should show a single spot. The presence of multiple spots in the crude sample indicates impurities.
Visualizations
Caption: Recrystallization Workflow for this compound.
References
- 1. This compound CAS#: 1866-38-2 [amp.chemicalbook.com]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chlorocinnamic acid | 3752-25-8 [chemicalbook.com]
- 7. 4-Chlorocinnamic acid 99 1615-02-7 [sigmaaldrich.com]
- 8. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
Technical Support Center: Optimizing the Perkin Reaction for Substituted Cinnamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of the Perkin reaction for the synthesis of substituted cinnamic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Perkin reaction and why is it used for synthesizing cinnamic acids?
A1: The Perkin reaction is an organic reaction that produces α,β-unsaturated aromatic acids, known as cinnamic acids, through the aldol condensation of an aromatic aldehyde and an acid anhydride.[1] It is conducted in the presence of an alkali salt of the acid, which acts as a base catalyst.[1][2] This method is widely used for synthesizing cinnamic acid and its derivatives, which are important intermediates in the pharmaceutical and fragrance industries.[3]
Q2: What is the general mechanism of the Perkin reaction?
A2: The reaction proceeds via an aldol-type condensation. The base catalyst, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, deprotonates the acid anhydride to form an enolate.[3][4] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[3][5] The resulting intermediate undergoes a series of steps including protonation, elimination of a water molecule, and finally hydrolysis to yield the α,β-unsaturated aromatic acid.[5][6]
Q3: What are the key factors influencing the yield of the Perkin reaction?
A3: Several factors critically influence the reaction yield:
-
Reaction Temperature: High temperatures, typically in the range of 180-190°C, are often required.[7]
-
Catalyst: The choice and purity of the base catalyst are crucial. Anhydrous alkali salts of the corresponding acid are preferred as moisture can deactivate the catalyst.[7][8]
-
Reactant Purity: The purity of the aromatic aldehyde and acid anhydride can impact the reaction outcome.
-
Reaction Time: The reaction often requires several hours of heating.[7]
-
Substituents on the Aromatic Aldehyde: The electronic nature of substituents on the benzaldehyde ring can affect the reactivity of the aldehyde and consequently the reaction yield.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of Cinnamic Acid
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use anhydrous sodium or potassium acetate as the catalyst. Ensure the catalyst is free of moisture, as its presence can deactivate it.[7] |
| Inadequate Reaction Temperature | Ensure the reaction mixture is heated to the optimal temperature, typically above 180°C for the Perkin reaction.[7] |
| Insufficient Reaction Time | The Perkin reaction can be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time, often several hours.[7] |
| Impure Reactants | Use purified aromatic aldehyde and acid anhydride. Impurities can lead to side reactions and lower yields. |
| Substituent Effects | Electron-withdrawing groups on the aromatic aldehyde generally increase the reactivity of the carbonyl carbon towards nucleophilic attack, potentially leading to higher yields. Conversely, strong electron-donating groups may decrease reactivity.[4] |
Problem 2: Formation of a Tar-Like Substance
| Possible Cause | Troubleshooting Step |
| High Concentration of Reactants or Localized Overheating | Ensure adequate stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. Consider using a high-boiling solvent to aid in heat distribution and prevent localized overheating.[7] |
| Side Reactions | Optimize reaction conditions (temperature, catalyst concentration) to favor the desired product formation and minimize polymerization or other side reactions. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Aldehyde | During the work-up, unreacted aromatic aldehyde can be removed by steam distillation after converting the cinnamic acid to its soluble salt with a base like sodium carbonate.[3] |
| Formation of Multiple Products | Optimize reaction conditions to improve selectivity. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying the final product.[3] The use of activated charcoal can help decolorize the product.[9] |
Quantitative Data Summary
The yield of the Perkin reaction is significantly influenced by the substituents on the aromatic aldehyde. The following table summarizes the yields of various substituted cinnamic acids obtained from the corresponding benzaldehydes.
| Substituted Benzaldehyde | Yield of Cinnamic Acid (%) |
| 4-Nitrobenzaldehyde | 80% |
| 3-Nitrobenzaldehyde | 75% |
| 2-Chlorobenzaldehyde | 70% |
| 4-Chlorobenzaldehyde | 65% |
| Benzaldehyde | 60% |
| 4-Methylbenzaldehyde | 50% |
| 4-Methoxybenzaldehyde | 45% |
| 2-Hydroxybenzaldehyde | 35% |
Data sourced from Rabbani, G. (2018). A Concise Introduction of Perkin Reaction.[10]
Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid
This protocol details the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde (4 g)[9]
-
Acetic anhydride (6 g)[9]
-
Anhydrous sodium acetate (2 g)[9]
-
10% Sodium carbonate solution
-
Activated charcoal
-
Concentrated Hydrochloric acid
-
Ethanol and water for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.[9]
-
Heat the mixture in a heating mantle or oil bath for approximately 3 hours.[9]
-
After the reaction is complete, allow the mixture to cool slightly and then pour it into 100 mL of water.
-
Add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt.
-
Steam distill the mixture to remove any unreacted benzaldehyde.[3]
-
Cool the remaining solution and, if necessary, add activated charcoal to decolorize it. Heat the solution and then filter it hot to remove the charcoal.[3][9]
-
Acidify the filtrate with concentrated hydrochloric acid with stirring.
-
Cool the mixture to allow for the precipitation of cinnamic acid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash it with cold water.[3]
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure cinnamic acid.
Protocol 2: Synthesis of 2-Chlorocinnamic Acid
This protocol describes the synthesis of 2-chlorocinnamic acid from 2-chlorobenzaldehyde.
Materials:
-
2-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
10% Sodium carbonate solution
-
Activated charcoal
-
Concentrated Hydrochloric acid
-
Ethanol and water for recrystallization
Procedure:
-
Combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask fitted with a reflux condenser.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, pour the mixture into water.
-
Make the solution alkaline by adding a 10% sodium carbonate solution.
-
Remove unreacted 2-chlorobenzaldehyde by steam distillation.[3]
-
If the solution is colored, decolorize it with activated charcoal by heating and hot filtration.[3]
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-chlorocinnamic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.[3]
-
Purify the product by recrystallization from an ethanol/water mixture.[3]
Visualizations
Perkin Reaction Mechanism
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 5. study.com [study.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. longdom.org [longdom.org]
Technical Support Center: Synthesis of Chlorocinnamic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of chlorocinnamic acids. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing chlorocinnamic acids?
A1: The most prevalent methods for synthesizing chlorocinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1] The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[2][3] The Knoevenagel condensation utilizes an active methylene compound and an aldehyde or ketone in the presence of a basic catalyst. The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[4][5]
Q2: What are the primary challenges faced during the synthesis of chlorocinnamic acids?
A2: Common challenges include low reaction yields, the formation of side products, difficulties in purification, and controlling the stereoselectivity to obtain the desired isomer (typically the trans or (E)-isomer).[1][6] Catalyst deactivation can also be an issue in palladium-catalyzed reactions like the Heck reaction.[1]
Q3: How can I purify crude chlorocinnamic acid?
A3: The most effective and widely used method for purifying crude chlorocinnamic acid is recrystallization.[1][7] A common solvent system for this is an ethanol/water or acetic acid/water mixture.[1] Acid-base extraction is another valuable technique to separate the acidic product from neutral or basic impurities.[7] Column chromatography can also be employed for purification.[7][8]
Q4: My final product is a mixture of (E) and (Z) isomers. How can I obtain the pure (E)-isomer?
A4: The synthesis of chlorocinnamic acids can sometimes yield a mixture of (E) and (Z) isomers, with the trans-isomer ((E)-isomer) typically being the more stable and desired product.[1][9] Achieving high stereoselectivity is a key challenge. Often, the reaction conditions can be optimized to favor the formation of the trans-isomer. If a mixture is obtained, purification techniques such as fractional crystallization or chromatography may be necessary to separate the isomers. Photochemical isomerization using UV light can be used to convert the trans-isomer to the cis-isomer, leading to a photostationary state which is a mixture of both.[6]
Troubleshooting Guides
Low Reaction Yield
Q5: My reaction yield for the synthesis of chlorocinnamic acid is consistently low. What are the potential causes and how can I improve it?
A5: Low yields are a frequent hurdle in the synthesis of cinnamic acid derivatives. The underlying causes often depend on the specific synthetic route being employed.
For Perkin Reaction:
-
Incomplete Reaction: The Perkin reaction often necessitates high temperatures (around 180°C) and extended reaction times to achieve completion.[1][2] Ensure your reaction is heated for an adequate duration at the optimal temperature.
-
Moisture Contamination: Acetic anhydride and the base catalyst (e.g., sodium acetate) are sensitive to moisture. Water can hydrolyze acetic anhydride, rendering it ineffective.[1] It is critical to use anhydrous reagents and thoroughly dried glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen) can also be beneficial.[1]
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the chlorobenzaldehyde to acetic anhydride can limit the conversion of the starting material. An excess of acetic anhydride is often used to drive the reaction to completion.[1]
For Knoevenagel Condensation:
-
Catalyst Choice and Amount: The selection and quantity of the base catalyst are crucial. While pyridine and piperidine are commonly used, other catalysts like triethylamine have been employed to enhance yields.[10]
-
Inefficient Decarboxylation: The initial product of the condensation is a dicarboxylic acid which then undergoes decarboxylation. Inefficient decarboxylation can result in lower yields of the final chlorocinnamic acid.[1]
For Heck Reaction:
-
Catalyst Activity: The palladium catalyst can be sensitive to air and impurities. Using a high-quality catalyst and maintaining an inert atmosphere are important for optimal performance.[1]
-
Ligand Choice: The choice of phosphine ligand can significantly influence the catalyst's activity and stability.[1]
-
Base and Solvent: The type and amount of base, along with the solvent system, are critical for the catalytic cycle and can impact the overall yield.[1]
Side Product Formation
Q6: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction. What is this and how can I minimize its formation?
A6: The formation of dark, resinous materials is a common issue in the Perkin reaction, especially at elevated temperatures. This is often due to the self-condensation of acetic anhydride or the polymerization of the chlorobenzaldehyde, leading to undesirable by-products and a reduced yield of the desired product.[1]
Minimization Strategies:
-
Temperature Control: Avoid excessively high temperatures. While the Perkin reaction requires heat, maintaining the temperature within the optimal range is crucial to minimize polymerization.[1]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC). Prolonged reaction times at high temperatures can promote the formation of by-products.
Product Purity Issues
Q7: My final chlorocinnamic acid product has low purity. What are the likely impurities and how can I remove them?
A7: Low purity is a common challenge, and the nature of the impurities often depends on the synthetic route.
Likely Impurities:
-
Unreacted Starting Materials: Residual chlorobenzaldehyde or other starting materials may be present.
-
Reaction Intermediates: In the Perkin reaction, incomplete dehydration can lead to the presence of a β-hydroxy intermediate.[1]
-
Isomers: As mentioned previously, the synthesis can produce a mixture of (E) and (Z) isomers.[1]
-
Side Products: By-products from side reactions can contaminate the final product.[1]
Purification Methods:
-
Recrystallization: This is the most effective method for purifying crude chlorocinnamic acid. An ethanol/water mixture is a commonly used solvent system.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.[1]
-
Acid-Base Extraction: This technique can effectively separate the acidic chlorocinnamic acid from neutral impurities like unreacted aldehyde. The crude product is dissolved in an organic solvent and extracted with an aqueous base (like sodium carbonate or sodium hydroxide) to form the water-soluble salt of the carboxylic acid. The aqueous layer is then separated and acidified to precipitate the pure chlorocinnamic acid.[7]
Quantitative Data
Table 1: Effect of Reaction Parameters on Cinnamic Acid Synthesis Yields
| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perkin Reaction | p-chlorobenzaldehyde, Acetic Anhydride | Sodium Acetate | - | 180 | 8 | 70-72 | [11] |
| Boron Tribromide Mediated | p-chlorobenzaldehyde, Acetic Acid | BBr₃, 4-DMAP, Pyridine | NMP | 180-190 | 9 | 80 | [11][12] |
| Boron Tribromide Mediated | p-chlorobenzaldehyde, Acetic Acid | BBr₃, 4-DMAP, Pyridine | NMP | 145-150 | 9 | 47 | [12] |
| Knoevenagel Condensation | 2-chlorobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | Reflux | 4-6 | - | [2] |
| Fischer Esterification of 4-chlorocinnamic acid | 4-chlorocinnamic acid, various alcohols | H₂SO₄ | Alcohol | Reflux | 3-24 | 36.0-97.6 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction
This protocol is adapted from established procedures for the Perkin reaction.[2][14]
Materials:
-
2-chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
-
Activated charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole).[2]
-
Heating: Heat the mixture to 180°C for 5 hours with constant stirring.[2]
-
Workup - Hydrolysis: Allow the mixture to cool to room temperature and then pour it into 500 mL of water. Boil the aqueous mixture to hydrolyze the excess acetic anhydride.[2]
-
Workup - Neutralization: After cooling, add a saturated solution of sodium carbonate with stirring until the solution is alkaline. This converts the 2-chlorocinnamic acid into its water-soluble sodium salt.
-
Workup - Removal of Unreacted Aldehyde: Subject the alkaline solution to steam distillation to remove any unreacted 2-chlorobenzaldehyde.[1]
-
Workup - Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.[1]
-
Precipitation: Cool the filtrate and then acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-chlorocinnamic acid is complete.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.[1]
-
Purification: Purify the crude 2-chlorocinnamic acid by recrystallization from an ethanol/water mixture. Dry the purified crystals.[1][2]
Protocol 2: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation
This protocol is based on the Knoevenagel-Doebner reaction.[2][10]
Materials:
-
2-chlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 mole) and malonic acid (1.2 moles) in pyridine (200 mL).[2]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.02 moles).[2]
-
Heating: Heat the mixture at reflux for 4-6 hours.[2]
-
Precipitation: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[2][10]
-
Isolation: Collect the crude product by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-chlorocinnamic acid.[10]
Visualizations
Caption: Experimental workflow for the synthesis of chlorocinnamic acid via the Perkin reaction.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 5. benchchem.com [benchchem.com]
- 6. cis-4-Chlorocinnamic Acid|Cinnamic Acid Derivative [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Preventing byproduct formation in cinnamic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during cinnamic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cinnamic acid via the Perkin reaction and Knoevenagel condensation, offering potential causes and solutions.
Perkin Reaction: Troubleshooting Byproduct Formation
The Perkin reaction, while a classic method for cinnamic acid synthesis, can be prone to byproduct formation, particularly at the high temperatures required.[1][2][3][4] Key byproducts can include unreacted benzaldehyde, acetic acid, and resinous materials from self-condensation reactions.[5]
Table 1: Troubleshooting Common Issues in the Perkin Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cinnamic Acid | Incomplete reaction due to insufficient heating time or temperature. | Ensure the reaction mixture is heated to the optimal temperature (typically 160-180°C) for a sufficient duration (3-5 hours).[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of moisture, which can hydrolyze acetic anhydride. | Use anhydrous sodium acetate and ensure all glassware is thoroughly dried before use.[1] | |
| Impure starting materials. | Use freshly distilled benzaldehyde and high-purity acetic anhydride and sodium acetate. | |
| Presence of Unreacted Benzaldehyde | Incomplete reaction or inefficient purification. | After the reaction, unreacted benzaldehyde can be removed by steam distillation.[7] Alternatively, it can be separated as an oily layer using a separatory funnel after neutralization.[6] |
| Formation of a Dark, Resinous Byproduct | High reaction temperatures leading to polymerization or side reactions. | Maintain the reaction temperature within the recommended range. Consider using a solvent to ensure even heat distribution. |
| Localized overheating. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Milky/Cloudy Appearance During Workup | Precipitation of unreacted starting materials or byproducts upon acidification. | Ensure complete removal of unreacted benzaldehyde before acidification. Filter the hot solution to remove any insoluble impurities before cooling and acidification.[8] |
Knoevenagel Condensation: Troubleshooting Byproduct Formation
The Knoevenagel condensation offers a milder alternative to the Perkin reaction for cinnamic acid synthesis. However, byproduct formation can still occur, influenced by factors such as the choice of catalyst, solvent, and reaction conditions.
Table 2: Troubleshooting Common Issues in the Knoevenagel Condensation
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cinnamic Acid | Suboptimal catalyst concentration. | The amount of catalyst (e.g., pyridine, piperidine) should be carefully controlled. Too little may result in a slow reaction, while too much can lead to side reactions.[9] |
| Inappropriate solvent. | The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like DMF often give high yields, while greener solvents like ethanol or water can also be effective.[10][11] | |
| Incomplete decarboxylation of the intermediate. | Ensure the reaction is heated for a sufficient time to allow for the decarboxylation of the initially formed dicarboxylic acid intermediate.[11] | |
| Formation of Michael Adducts | The product, an α,β-unsaturated acid, can react with the nucleophilic malonic acid starting material. | Use a stoichiometric amount of malonic acid or add it slowly to the reaction mixture. |
| Self-condensation of Aldehyde or Ketone | If the carbonyl compound has α-hydrogens, it can undergo self-condensation. | This is generally not an issue with benzaldehyde, which lacks α-hydrogens. |
| Formation of Byproducts from Side Reactions | Depending on the catalyst and conditions, other side reactions may occur. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired product. Monitor the reaction by TLC to identify the formation of byproducts early. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding byproduct formation in cinnamic acid synthesis.
Q1: What are the most common byproducts in the Perkin reaction for cinnamic acid synthesis?
A1: The most common byproducts in the Perkin reaction are unreacted benzaldehyde, acetic acid (formed during the hydrolysis of the intermediate), and resinous or tar-like substances resulting from side reactions at high temperatures.[5]
Q2: How can I minimize the formation of the cis-isomer of cinnamic acid?
A2: The trans-isomer of cinnamic acid is the thermodynamically more stable product and is typically the major product in both the Perkin and Knoevenagel reactions. Purification by recrystallization can help to isolate the pure trans-isomer.[12]
Q3: Can the Cannizzaro reaction be a significant side reaction in cinnamic acid synthesis?
A3: The Cannizzaro reaction, which is the disproportionation of an aldehyde without α-hydrogens (like benzaldehyde) into an alcohol and a carboxylic acid, occurs under strongly basic conditions.[8][13] While the Perkin and Knoevenagel reactions are base-catalyzed, the conditions are not typically harsh enough to favor the Cannizzaro reaction as a major side pathway. However, using an excessive amount of a strong base could potentially lead to its occurrence.
Q4: What is the role of the catalyst in byproduct formation?
A4: The catalyst plays a crucial role in determining the reaction pathway and can influence the formation of byproducts. In the Perkin reaction, the alkali salt of the acid anhydride acts as the base catalyst.[3][4] In the Knoevenagel condensation, weak bases like pyridine or piperidine are commonly used.[9] The choice and concentration of the catalyst can affect the rate of the desired reaction versus potential side reactions. An optimal catalyst concentration exists where the reaction rate is maximized; beyond this point, side reactions may become more prevalent.
Q5: How does the choice of solvent affect byproduct formation in the Knoevenagel condensation?
A5: The solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby affecting the reaction rate and selectivity. Polar aprotic solvents like DMF can accelerate the reaction and improve yields.[10] However, greener solvents like ethanol and water are also effective and can minimize the environmental impact.[11][14] The choice of solvent should be optimized for the specific reactants and catalyst being used.
Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction
This protocol describes the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.[6][7]
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Distilled water
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, combine 5.0 mL of freshly distilled benzaldehyde, 7.5 mL of acetic anhydride, and 2.5 g of anhydrous sodium acetate.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture in a heating mantle at 160°C for 1 hour, and then increase the temperature to 180°C for an additional 3 hours.[7]
-
Allow the reaction mixture to cool slightly and then pour it into 50 mL of water in a 250 mL beaker while stirring.
-
Slowly add a saturated sodium bicarbonate solution with stirring until the solution is basic to litmus paper. This will neutralize any unreacted acetic anhydride and the acetic acid byproduct.[8]
-
Heat the mixture to boiling to dissolve the sodium cinnamate and then filter it hot to remove any insoluble impurities.[8]
-
Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.[8]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any remaining inorganic salts.
-
Recrystallize the crude cinnamic acid from a mixture of water and ethanol to obtain pure crystals.[10]
-
Dry the purified crystals and determine the yield and melting point (literature melting point: 133°C).[2]
Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel Condensation
This protocol details the synthesis of cinnamic acid from benzaldehyde and malonic acid.[9][15]
Materials:
-
Benzaldehyde (newly distilled)
-
Malonic acid
-
Pyridine
-
95% Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 0.10 moles of newly distilled benzaldehyde, 0.11 moles of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine.[15]
-
Heat the mixture to a mild reflux for 6 to 8 hours.[15]
-
After cooling, if a large crystal mass has formed, break it up with a spatula.
-
Chill the reaction mixture in an ice bath to complete the crystallization.
-
Collect the solid product using a Büchner funnel and wash it with cold 95% ethanol.[15]
-
Recrystallize the crude cinnamic acid from ethanol and allow it to air dry.
-
Determine the yield and melting point of the purified product.
Visualizations
Diagram 1: General Workflow for Cinnamic Acid Synthesis and Purification
Caption: General experimental workflow for cinnamic acid synthesis.
Diagram 2: Logical Relationship for Troubleshooting Byproduct Formation
Caption: Troubleshooting logic for byproduct formation.
Diagram 3: Simplified Perkin Reaction Signaling Pathway
Caption: Simplified Perkin reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. jk-sci.com [jk-sci.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Scaling Up 3-Chlorocinnamic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of 3-Chlorocinnamic acid. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The Perkin and Knoevenagel reactions, common synthesis routes, may require specific temperature and time parameters to proceed to completion.[1][2] Ensure the reaction mixture is heated for a sufficient duration at the optimal temperature. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[3] For the Perkin reaction, high temperatures (around 160-180°C) and long reaction times (4-10 hours) are often necessary.[3] For the Knoevenagel condensation, a study on a similar reaction found optimal conditions to be a molar ratio of aldehyde to malonic acid of 1:3 and a reaction time of 90 minutes.[1] |
| Moisture in Reagents | Reagents like acetic anhydride and base catalysts (e.g., sodium acetate) are sensitive to moisture.[1][3] Water can hydrolyze acetic anhydride, rendering it ineffective.[1] It is crucial to use anhydrous reagents and thoroughly dried glassware.[1][4] Running the reaction under an inert atmosphere (e.g., nitrogen) can also help mitigate this issue.[1] |
| Sub-optimal Reagent Ratio | The molar ratio of the reactants is critical for maximizing yield.[3] For the Perkin reaction, an excess of acetic anhydride is often employed to drive the reaction forward.[1][3] A typical molar ratio for a similar reaction is 1 part aldehyde to 1.5 parts acetic anhydride and 0.6 parts sodium acetate.[3] For the Knoevenagel condensation, an excess of malonic acid is generally used.[1] |
| Side Reactions | At elevated temperatures, side reactions such as self-condensation of the anhydride or polymerization of 3-chlorobenzaldehyde can occur, leading to the formation of resinous by-products and reducing the yield of the desired product.[1][2] Avoid excessively high temperatures or prolonged heating.[3] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Incomplete reaction can lead to the presence of 3-chlorobenzaldehyde, acetic anhydride, or malonic acid in the final product.[3] Optimize reaction conditions (temperature, time, reagent ratios) to ensure complete conversion. Unreacted aromatic aldehyde can be removed by distillation as an azeotropic mixture with water after making the solution basic (pH 9-10).[5] |
| Formation of a Dicarboxylic Acid Impurity (in Knoevenagel Condensation) | The initial product of the Knoevenagel condensation is a dicarboxylic acid, which then undergoes decarboxylation.[1] Inefficient decarboxylation can lead to this impurity in the final product. Ensure the reaction is heated for a sufficient time after the initial condensation to drive the decarboxylation to completion. |
| Formation of Polymeric/Tar-like Byproducts | Prolonged heating at high temperatures can promote polymerization of starting materials or the product.[2][3] Monitor the reaction closely and avoid excessive heating. Purification methods such as dissolving the crude product in a sodium carbonate solution and filtering can help remove insoluble impurities before acidification to precipitate the final product.[2] |
Issue 3: Difficulties in Product Purification and Isolation
| Potential Cause | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | This can happen if the solution is supersaturated or if impurities are present that lower the melting point of the product.[3][6] Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.[3] If oiling persists, consider an alternative purification method like acid-base extraction before recrystallization.[3] |
| Colored Impurities Remain in the Final Product | These impurities may co-crystallize with the product.[3] Treat the solution with activated charcoal before filtration to remove colored impurities.[7] Recrystallization from a suitable solvent system, such as ethanol and water, can also help to obtain a pure, colorless product.[7] |
| Low Recovery After Recrystallization | Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.[3][6] Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Cooling the solution on an ice bath can help to maximize the precipitation of the product.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives on an industrial scale are the Knoevenagel condensation and the Perkin reaction.[3][9]
-
Knoevenagel Condensation: This reaction involves the condensation of 3-chlorobenzaldehyde with malonic acid, typically using a basic catalyst like pyridine with a small amount of piperidine.[5][10] This method is often favored for its relatively mild reaction conditions and potentially higher yields.[3][11]
-
Perkin Reaction: This method utilizes the condensation of 3-chlorobenzaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous sodium acetate.[7][12] It often requires higher temperatures and longer reaction times.[3][4]
Other methods like the Heck reaction also exist but are less commonly used for bulk production of this specific compound.[9][13]
Q2: What are the key safety precautions to consider when working with the reagents for this compound synthesis?
A2: The synthesis of this compound involves several hazardous chemicals. It is crucial to handle them with appropriate safety measures.
-
3-Chlorobenzaldehyde: Irritating to the eyes, respiratory system, and skin.[14]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.
-
Pyridine: Toxic, flammable, and has an unpleasant odor.[10] It should be handled in a well-ventilated fume hood.
-
Piperidine: Toxic and corrosive.
-
This compound: May cause irritation to the skin, eyes, and respiratory system.[15][16]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be carried out in a well-ventilated area or a fume hood.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: Several analytical techniques can be used to confirm the identity and assess the purity of the synthesized this compound.
-
Melting Point: Pure trans-3-Chlorocinnamic acid has a melting point in the range of 163-165 °C.[15][17] A broad or depressed melting point indicates the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid C=O stretch (around 1693 cm⁻¹), the C=C double bond stretch, and C-Cl bond vibrations.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the aromatic and vinylic protons and carbons.
-
Acidimetric Titration: The purity of the final product can be determined by titration with a standardized base to calculate the assay.[15]
Quantitative Data Summary
Table 1: Comparison of Common Synthesis Routes for Cinnamic Acid Derivatives
| Parameter | Perkin Reaction | Knoevenagel-Doebner Condensation |
| Starting Materials | 3-Chlorobenzaldehyde, Acetic Anhydride | 3-Chlorobenzaldehyde, Malonic Acid |
| Catalyst/Base | Anhydrous Sodium Acetate, Potassium Acetate, or Triethylamine[4] | Pyridine, Piperidine, or other amines[10][19] |
| Typical Reaction Temperature | 160-180 °C[3][7] | 80-100 °C (reflux in pyridine) |
| Typical Reaction Time | 4-10 hours[3] | 1.5-5 hours[1] |
| Reported Yields (general) | 33-75% for substituted benzaldehydes[3] | Generally 70-90%[3] |
| Key Advantages | Uses relatively inexpensive reagents.[3] | Milder reaction conditions and often higher yields.[3] |
| Key Disadvantages | High temperatures, long reaction times, and potential for tar formation.[3][20] | Use of toxic and unpleasant-smelling pyridine.[3][10] |
Note: Yields are general for substituted cinnamic acids and may vary for this compound. Optimization is recommended for scale-up.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation
This protocol is a general procedure and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
3-Chlorobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Hydrochloric Acid (HCl) solution (10%)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (3-4 volumes).[5]
-
Add a catalytic amount of piperidine (e.g., 0.05 equivalents).[5]
-
To this solution, add 3-chlorobenzaldehyde (1 equivalent) slowly with stirring.
-
Heat the reaction mixture to reflux (water bath or oil bath) for 2-4 hours, monitoring the reaction by TLC.[21]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration and wash the solid with cold water to remove any remaining salts.[8]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[7]
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Synthesis of this compound via Perkin Reaction
This protocol is a general procedure and requires careful temperature control.
Materials:
-
3-Chlorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Sodium Carbonate solution
-
Hydrochloric Acid (HCl) solution
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Place 3-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5 - 2 equivalents), and freshly fused anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.[7]
-
Heat the mixture in an oil bath to 180°C for 5-8 hours.[7]
-
Allow the reaction mixture to cool slightly and then pour it into a large volume of water.[7]
-
Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.
-
Add sodium carbonate solution until the mixture is alkaline to dissolve the cinnamic acid as its sodium salt.
-
Filter the hot solution to remove any resinous byproducts.[7]
-
Allow the filtrate to cool and then acidify it with dilute hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash it with cold water.[7]
-
Recrystallize the crude product from an ethanol/water mixture for purification.
-
Dry the final product.
Visualizations
Caption: General workflow for troubleshooting synthesis issues.
Caption: Key steps in the Knoevenagel-Doebner condensation.
Caption: Purification of this compound via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Perkin reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound for synthesis 14473-90-6 [sigmaaldrich.com]
- 16. talentchemicals.com [talentchemicals.com]
- 17. This compound for synthesis 14473-90-6 [sigmaaldrich.com]
- 18. ias.ac.in [ias.ac.in]
- 19. asianpubs.org [asianpubs.org]
- 20. jocpr.com [jocpr.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Spectrum Analysis of 3-Chlorocinnamic Acid
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating such structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Chlorocinnamic acid, with a comparative look at its parent compound, cinnamic acid, and its 2-chloro and 4-chloro isomers.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and related compounds. It is important to note the solvent used for each measurement, as chemical shifts can vary between different solvents.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm, (Multiplicity, J-coupling in Hz, Assignment) |
| This compound | DMSO-d6 | 12.6 (br s, 1H, COOH), 7.76 (s, 1H, H-2), 7.61 (d, J=7.7 Hz, 1H, H-4), 7.56 (d, J=15.9 Hz, 1H, H-α), 7.44 (t, J=7.8 Hz, 1H, H-5), 7.39 (d, J=7.9 Hz, 1H, H-6), 6.60 (d, J=16.1 Hz, 1H, H-β) |
| Cinnamic acid [1][2] | CDCl₃ | 11.5 (br s, 1H, COOH), 7.81 (d, J=16.0 Hz, 1H, H-α), 7.55-7.52 (m, 2H, Ar-H), 7.42-7.39 (m, 3H, Ar-H), 6.46 (d, J=16.0 Hz, 1H, H-β) |
| 2-Chlorocinnamic acid | DMSO-d6 | 12.8 (br s, 1H, COOH), 7.88 (d, J=16.2 Hz, 1H, H-α), 7.54-7.38 (m, 2H, Ar-H), 7.37-7.28 (m, 2H, Ar-H), 6.56 (d, J=15.9 Hz, 1H, H-β) |
| 4-Chlorocinnamic acid [3] | DMSO-d6 | 12.5 (br s, 1H, COOH), 7.76 (d, J=8.7 Hz, 2H, H-2, H-6), 7.57 (d, J=15.9 Hz, 1H, H-α), 7.47 (d, J=8.7 Hz, 2H, H-3, H-5), 6.56 (d, J=15.9 Hz, 1H, H-β) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound [3] | DMSO-d6 | 167.39 (C=O), 142.32 (C-α), 136.55 (C-1), 133.80 (C-3), 130.64 (C-5), 129.81 (C-4), 127.82 (C-6), 126.75 (C-2), 121.03 (C-β) |
| Cinnamic acid [4] | DMSO | 172.67 (C=O), 147.12 (C-α), 134.05 (C-1), 130.77 (C-4), 128.98 (C-3, C-5), 128.40 (C-2, C-6), 117.38 (C-β) |
| 2-Chlorocinnamic acid [3] | DMSO-d6 | 167.85 (C=O), 139.40 (C-α), 134.29 (C-2), 132.56 (C-1), 132.13 (Ar-C), 130.51 (Ar-C), 128.74 (Ar-C), 128.27 (Ar-C), 122.86 (C-β) |
| 4-Chlorocinnamic acid [3] | DMSO-d6 | 167.59 (C=O), 142.56 (C-α), 134.87 (C-4), 133.30 (C-1), 129.90 (C-2, C-6), 128.98 (C-3, C-5), 120.22 (C-β) |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Standard: An internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added to provide a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between pulses is employed to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon.
-
The spectral width is set to encompass the typical range for carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (often several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay is used, which may be longer for quaternary carbons.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the chemical shift of each peak is determined.
Visualizing NMR Analysis and Molecular Structure
To better understand the workflow of NMR analysis and the specific structure of this compound, the following diagrams are provided.
References
Comparative Analysis of 3-Chlorocinnamic Acid and Alternatives via IR Spectroscopy
A comprehensive guide to the characterization of 3-Chlorocinnamic acid using Infrared (IR) spectroscopy, with a comparative analysis against cinnamic acid and its other chloro-isomers.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The position of a chlorine atom on the phenyl ring of cinnamic acid significantly influences the vibrational frequencies of its various bonds, leading to unique IR spectral fingerprints for each isomer. This guide provides a comparative analysis of the IR spectrum of this compound against its parent compound, cinnamic acid, and its 2-chloro and 4-chloro isomers.
Key IR Spectral Data Comparison
The following table summarizes the key IR absorption peaks for this compound and its comparators. These peaks are crucial for differentiating between the isomers and understanding their chemical structure.
| Functional Group | Vibrational Mode | Cinnamic Acid (cm⁻¹) | 2-Chlorocinnamic Acid (cm⁻¹) | This compound (cm⁻¹) | 4-Chlorocinnamic Acid (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3300-2500 (broad)[1] | Data not available | Data not available | Data not available |
| Aromatic/Vinylic | C-H stretch | ~3030[1] | Data not available | Data not available | Data not available |
| Carbonyl | C=O stretch | ~1700-1680[1] | Data not available | Data not available | Data not available |
| Alkene | C=C stretch | ~1620[1] | Data not available | Data not available | Data not available |
| Aromatic | C=C stretch | ~1580, 1500[1] | Data not available | Data not available | Data not available |
Note: Specific peak positions can vary slightly based on the sample preparation method and the physical state of the sample.
Experimental Protocol: Acquiring the IR Spectrum of this compound
This protocol outlines the procedure for obtaining a high-quality IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method with a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Equipment:
-
This compound (solid powder)
-
Potassium Bromide (KBr), spectroscopy grade, desiccated
-
FTIR Spectrometer with a sample compartment
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr. The ratio should be roughly 1:100.
-
Grind the KBr in the mortar to a fine, consistent powder.
-
Add the this compound to the KBr in the mortar.
-
Grind the mixture for several minutes until it is a homogenous, fine powder. This minimizes scattering of the IR radiation.
-
-
Pellet Formation:
-
Assemble the pellet-forming die.
-
Transfer a small amount of the sample mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Close the sample compartment lid.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers (cm⁻¹) of the absorption peaks.
-
Correlate the observed peaks with the functional groups present in this compound.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for characterizing this compound using IR spectroscopy.
Caption: Experimental workflow for IR characterization.
References
A Comparative Guide to the Crystal Structure of 3-Chlorocinnamic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystal structure of 3-Chlorocinnamic acid with its parent compound, cinnamic acid, and its 2- and 4-chloro isomers. Understanding the crystalline architecture of these molecules is paramount in drug development, as solid-state properties significantly influence a compound's stability, solubility, and bioavailability. This document presents key crystallographic data, a detailed experimental protocol for crystal structure determination, and visualizations to elucidate the structural relationships and experimental workflows.
Comparative Crystallographic Data
The arrangement of molecules in a crystal lattice, described by the unit cell parameters and space group, dictates the macroscopic properties of a solid. The following table summarizes the crystallographic data for this compound, its isomers, and cinnamic acid, highlighting the influence of the chlorine atom's position on the crystal packing.
| Compound | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| This compound | β-form | Triclinic | P-1 | 13.627 | 3.909 | 13.627 | 106.77 | 96.26 | 75.71 | 2 | [1] |
| trans-Cinnamic acid | α-form | Monoclinic | P2₁/n | 5.582 | 17.671 | 7.735 | 90 | 96.49 | 90 | 4 | [2][3][4] |
Z is the number of molecules per unit cell. Data for 2-Chlorocinnamic acid and 4-Chlorocinnamic acid is not yet fully available in the public domain to be included in this comparative table.
It is noteworthy that this compound exhibits polymorphism, with at least a β and a γ form identified.[2] Similarly, cinnamic acid also exists in multiple polymorphic forms.[1] The study of polymorphism is critical in pharmaceutical sciences as different polymorphs of the same active pharmaceutical ingredient can have different physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, revealing the atomic arrangement.
1. Crystal Growth: High-quality single crystals are a prerequisite for a successful structure determination. For small organic molecules like chlorocinnamic acids, slow evaporation from a suitable solvent is a common and effective method.
-
Procedure: A supersaturated solution of the compound is prepared in a solvent in which it is sparingly soluble. The choice of solvent is critical and often determined empirically. The solution is then left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks. As the concentration of the solute gradually increases, nucleation and crystal growth occur.
2. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector. A complete dataset consists of thousands of reflections, each with a specific intensity and position.
4. Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The intensities of the reflections are integrated and scaled to produce a final reflection file.
5. Structure Solution and Refinement:
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. For small molecules, direct methods are typically successful.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow and Structural Comparison
To better understand the experimental process and the logic of structural comparison, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Logical flow for comparing the crystal structures of cinnamic acid and its chloro-isomers.
References
A Comparative Analysis of the Biological Activities of 2-Chlorocinnamic Acid and 3-Chlorocinnamic Acid
In the landscape of drug discovery and development, the structural nuances of small molecules can significantly dictate their biological efficacy. This guide presents a comparative overview of the biological activities of two constitutional isomers: 2-Chlorocinnamic acid and 3-Chlorocinnamic acid. The position of the chlorine atom on the phenyl ring influences the molecule's electronic and steric properties, which in turn can alter its interaction with biological targets. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis based on available experimental evidence.
While direct, side-by-side comparative studies for all biological activities of these two isomers are limited in the current literature, this guide synthesizes the existing data to highlight their known effects and identify areas for future research.
Data Presentation: A Comparative Summary of Biological Activities
The primary reported bioactivities for chlorocinnamic acid isomers include enzyme inhibition, anticancer, and antimicrobial effects. The available quantitative and qualitative data are summarized below.
Table 1: Comparative Enzyme Inhibition Activity
| Compound | Enzyme Target | Source | Activity Type | IC₅₀ Value |
| 2-Chlorocinnamic acid | Tyrosinase | Mushroom | Diphenolase | 0.765 mM[1][2] |
| This compound | - | - | - | Data not available |
Table 2: Comparative Anticancer and Cytotoxic Activity
| Compound | Activity | Cell Line/Model | Observed Effect |
| 2-Chlorocinnamic acid | Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest have been reported for derivatives.[3] |
| This compound | Anticancer | Prostate carcinoma cells | Inhibition of cellular proliferation and induction of apoptosis.[4] |
Table 3: Comparative Antimicrobial Activity
| Compound | Target Organism | Activity Type | Measurement |
| 2-Chlorocinnamic acid | General Bacteria & Fungi | Antimicrobial | Activity has been noted for derivatives, but specific data for the parent acid is limited.[3] |
| This compound | Mycobacterium tuberculosis | Antitubercular | Has shown inhibitory effects.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following are representative protocols for assays relevant to the biological activities of chlorocinnamic acids.
Tyrosinase Inhibition Assay
This assay is utilized to determine the inhibitory effect of a compound on tyrosinase, a key enzyme in melanin synthesis.[2][5]
Principle: The enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome) by tyrosinase is measured spectrophotometrically. A reduction in the rate of color formation in the presence of an inhibitor indicates its inhibitory activity.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (2-Chlorocinnamic acid or this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound at various concentrations to the wells.
-
Add the mushroom tyrosinase solution to each well and incubate for a brief period.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Data Acquisition:
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Apoptosis Induction Assay (Flow Cytometry with Annexin V/Propidium Iodide)
This method is used to detect and quantify apoptosis (programmed cell death) induced by a compound in a cell population.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., prostate carcinoma cells) in appropriate media.
-
Treat the cells with various concentrations of 2-Chlorocinnamic acid or this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V fluorescence is typically measured in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Compare the percentage of apoptotic cells in the treated groups to the untreated control.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of 2-Chlorocinnamic and this compound.
Conclusion
The available evidence suggests that both 2-Chlorocinnamic acid and this compound possess noteworthy biological activities, particularly in the realms of enzyme inhibition and anticancer effects. 2-Chlorocinnamic acid has demonstrated quantifiable inhibitory activity against mushroom tyrosinase.[1][2] While both isomers are reported to induce apoptosis in cancer cells, the specific cell lines and the potency of this effect appear to differ, with this compound being noted for its activity in prostate carcinoma cells.[4]
A significant gap in the literature is the lack of direct, quantitative comparative studies of these two isomers across a range of biological assays. Such studies would be invaluable in elucidating the structure-activity relationships and determining which isomer holds greater promise for specific therapeutic applications. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative investigations. Future work should focus on generating robust, quantitative data for both isomers to enable a more definitive comparison of their biological potential.
References
A Comparative Guide to 3-Chlorocinnamic Acid and 4-Chlorocinnamic Acid in Antimicrobial Research
An objective analysis for researchers, scientists, and drug development professionals.
The global challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including antimicrobial effects. Among these, chlorinated isomers of cinnamic acid are of particular interest due to the influence of halogenation on molecular properties and biological activity. This guide provides a comparative overview of 3-Chlorocinnamic acid and 4-Chlorocinnamic acid, focusing on their reported antimicrobial properties and the experimental data available to date.
I. Comparative Antimicrobial Efficacy: A Data-Driven Overview
A comprehensive review of existing scientific literature reveals a significant disparity in the volume of research concerning the antimicrobial activities of this compound and its 4-chloro isomer. While 4-Chlorocinnamic acid has been evaluated against various microbial strains, quantitative data on the antimicrobial efficacy of this compound is notably scarce. This limits a direct, data-driven comparison.
4-Chlorocinnamic Acid: Quantitative Antimicrobial Data
4-Chlorocinnamic acid has been the subject of several antimicrobial studies. Its activity is often attributed to the disruption of microbial cell membranes. The following table summarizes the available quantitative data on its efficacy, primarily presented as Minimum Inhibitory Concentration (MIC) values.
| Compound | Test Organism | MIC (µM) | Reference |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 | |
| 4-Chlorocinnamic acid | Escherichia coli | 708 |
Note: Lower MIC values indicate greater antimicrobial potency.
This compound: A Qualitative Perspective
II. Experimental Protocols: Determining Antimicrobial Susceptibility
To generate the comparative data currently lacking for this compound, standardized antimicrobial susceptibility testing methods are employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: A serial two-fold dilution of the test compound (e.g., this compound or 4-Chlorocinnamic acid) is prepared in a 96-well microtiter plate. The concentration range is selected based on expected efficacy.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum without any test compound.
-
Negative Control: Wells containing sterile broth only.
-
Solvent Control: Wells containing the microbial inoculum and the solvent used to dissolve the test compound, to ensure the solvent has no inherent antimicrobial activity.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. The results can be confirmed by measuring the optical density (OD) using a microplate reader.
III. Visualizing Experimental and Logical Frameworks
To further clarify the processes and the state of current knowledge, the following diagrams are provided.
A Comparative Guide to the Structure-Activity Relationship of Chlorocinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-chlorocinnamic acid, 3-chlorocinnamic acid, and 4-chlorocinnamic acid. The biological activities of these isomers are primarily influenced by the position of the chlorine atom on the phenyl ring, which alters the electronic and steric properties of the molecule. This, in turn, affects their interactions with biological targets. The predominant bioactivities reported for these compounds include antimicrobial, anticancer, and enzyme inhibitory effects.[1] While 4-chlorocinnamic acid is the most extensively studied of the three, this guide synthesizes the available data to provide a comparative overview and highlight areas for future research.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of chlorocinnamic acid isomers. It is important to note the significant gaps in the literature, particularly for the 2- and 3-chloro isomers, which underscores the need for direct comparative studies.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µM) | Reference |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 | [1] |
| 4-Chlorocinnamic acid | Escherichia coli | 708 | [1] |
| 2-Chlorocinnamic acid | - | Data not available | [1] |
| This compound | - | Data not available | [1] |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cancer Cell Line | IC50 | Reference |
| 2-Chlorocinnamic acid | - | Data not available | |
| This compound | - | Qualitative data suggests potential | [1] |
| 4-Chlorocinnamic acid | - | General statements of potential | [1] |
Table 3: Enzyme Inhibitory Activity (Tyrosinase Inhibition - IC50)
| Compound | Enzyme Source | IC50 (mM) | Reference |
| 2-Chlorocinnamic acid | Mushroom | 0.765 | [2] |
| This compound | - | Data not available | |
| 4-Chlorocinnamic acid | - | Data not available | |
| 2,4-Dichlorocinnamic acid | Mushroom | 0.295 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are representative protocols for the key bioassays discussed.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Serial Dilution: The test compound is serially diluted in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.[3]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[2] A positive control (microorganism without the test compound) and a negative control (broth only) are included.[2]
-
Incubation: The plate is incubated under conditions appropriate for the specific microorganism (e.g., 37°C for 18-24 hours).[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chlorocinnamic acid isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5][7] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
-
Reagent Preparation: Solutions of mushroom tyrosinase, a substrate (e.g., L-DOPA), and the test compounds are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[1][2]
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the tyrosinase enzyme solution in a 96-well plate.[1]
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA solution to the enzyme-inhibitor mixture.[2]
-
Spectrophotometric Monitoring: The formation of dopachrome, a colored product, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm or 510 nm) over time.[2][8]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined.[9]
Visualizing Pathways and Workflows
Proposed Signaling Pathway for Anticancer Activity
Cinnamic acid derivatives are generally thought to induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases.[1]
Caption: Proposed mechanism of apoptosis induction by chlorocinnamic acid isomers.
Experimental Workflow for MIC Determination
The broth microdilution method is a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship in Structure-Activity
The position of the chlorine atom on the phenyl ring is a critical determinant of the biological activity of chlorocinnamic acid isomers.
Caption: Influence of chlorine position on biological activity.
Conclusion
The available evidence strongly suggests that the position of the chlorine substituent on the cinnamic acid backbone is a key factor in determining the type and potency of its biological activity.[1] 4-Chlorocinnamic acid has demonstrated notable antimicrobial and tyrosinase inhibitory effects, while data for the 2- and 3-chloro isomers remains limited.[1] To fully elucidate the structure-activity relationships among these isomers, direct comparative studies generating quantitative data (MIC and IC50 values) are essential. Further research into the specific signaling pathways modulated by each isomer will be invaluable for the rational design and development of new therapeutic agents based on the chlorocinnamic acid scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. benchchem.com [benchchem.com]
3-Chlorocinnamic Acid: A Comparative Analysis of its Efficacy Against Other Cinnamic Acid Derivatives
For Immediate Release
In the ever-evolving landscape of drug discovery and development, cinnamic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of 3-Chlorocinnamic acid against other notable cinnamic acid derivatives, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Cinnamic acid, a naturally occurring organic acid found in various plants, possesses a versatile chemical structure that allows for numerous modifications, leading to a diverse array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] The introduction of a halogen atom, such as chlorine, onto the phenyl ring of cinnamic acid can significantly influence its biological activity. This guide focuses on the 3-chloro substituted derivative and its performance relative to other analogues.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other selected cinnamic acid derivatives across various biological activities. It is important to note that quantitative data for this compound is limited in the current body of scientific literature.
Table 1: Anticancer Activity of Cinnamic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Prostate carcinoma | Proliferation inhibition and apoptosis induction observed (Quantitative IC50 not available) | [4] |
| 4-Chlorocinnamic acid | - | Potential antitumoral activity suggested | [4] |
| Cinnamic acid | HT-144 (Melanoma) | 2400 | [5] |
| Ferulic acid | Various cancer cells | Induces apoptosis | [6] |
| Chlorogenic acid | U937 (Leukemia) | Induces apoptosis | [7] |
| p-Hydroxycinnamic acid | PC-3 (Prostate cancer) | Suppresses growth at 0.01-1 µM | [8] |
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| This compound | Data not available | - | [4] |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 | [4] |
| 4-Chlorocinnamic acid | Escherichia coli | 708 | [4] |
| Cinnamic acid | Mycobacterium tuberculosis | 250-675 | [1] |
| 4-Coumaric acid | M. tuberculosis | >366 | [9] |
| 3,4-Methylenedioxycinnamic acid | M. tuberculosis H37Rv | 312 | [9] |
Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Data not available | - | |
| Substituted Cinnamic Acid Derivative (3i) | Soybean Lipoxygenase Inhibition | 7.4 | [10] |
| Chlorogenic acid | Carrageenan-induced paw edema | 50-100 mg/kg (in vivo) | [11] |
| Ferulic, Sinapic, and Cinnamic Acid Derivatives | Carrageenan-induced paw edema | Up to 55% reduction (in vivo) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols used to assess the biological efficacy of cinnamic acid derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁵ cells/well and incubate overnight.
-
Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.[4]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Signaling Pathways and Mechanisms of Action
The biological effects of cinnamic acid derivatives are mediated through the modulation of various cellular signaling pathways. While the precise mechanisms for this compound are not fully elucidated, studies on related compounds provide insights into potential pathways.
Cinnamic acid and its derivatives are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][14] These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Interestingly, a study on (E)-4-[3-(1-Adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid, a compound structurally related to this compound, revealed that it binds to the orphan nuclear receptor Small Heterodimer Partner (SHP), suggesting a potential and less-explored mechanism of action for this class of compounds.[15] SHP is known to be a transcriptional corepressor involved in various metabolic and cellular processes.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
While this compound has demonstrated potential as a modulator of cancer cell proliferation, there is a clear need for further quantitative research to fully elucidate its efficacy and mechanism of action across a range of biological activities. The available data on other chlorinated and substituted cinnamic acid derivatives provides a valuable comparative framework, suggesting that the position and nature of substituents on the phenyl ring are critical determinants of biological function. Future studies should focus on generating robust quantitative data for this compound to allow for a more direct and comprehensive comparison with its analogues, thereby guiding the rational design of novel therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 2. Structure and Antibacterial Activity of Cinnamic Acid Related Compounds [jstage.jst.go.jp]
- 3. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 14473-90-6 | PAA47390 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-antifungal activity relationship of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. An orphan nuclear hormone receptor that lacks a DNA binding domain and heterodimerizes with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 3-Chlorocinnamic Acid for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the purity of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, ensuring the safety and efficacy of the final medicinal product. 3-Chlorocinnamic acid, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to control for process-related impurities and degradation products. This guide provides a comparative overview of analytical methodologies for validating the purity of this compound, complete with experimental protocols and data interpretation.
Comparison of Analytical Techniques for Purity Validation
The selection of an appropriate analytical technique is critical for the accurate determination of this compound purity and the quantification of its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods in pharmaceutical quality control.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative for purity assessment without the need for a specific reference standard for each impurity.
| Analytical Technique | Principle | Typical Instrumentation | Strengths | Limitations | Primary Applications for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | HPLC system with a UV detector (or Diode Array Detector), C18 column.[3] | High resolution and sensitivity for non-volatile and thermally labile compounds.[4] Well-established for assay and impurity profiling. | Requires a reference standard for each analyte for accurate quantification. | Assay of this compound, quantification of non-volatile impurities (e.g., starting materials, isomers, and degradation products). |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5][6] | Excellent for the analysis of volatile and semi-volatile compounds.[2] High sensitivity, especially when coupled with MS. | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for polar analytes. | Detection and quantification of residual solvents and volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | High-field NMR spectrometer (e.g., 400 MHz or higher). | Provides a primary method of quantification without the need for identical reference standards for each impurity.[7][8] Gives structural information about the analytes. | Lower sensitivity compared to chromatographic techniques. Requires specialized equipment and expertise. | Absolute purity determination of this compound and quantification of major impurities. |
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, by-products of the synthesis process, or degradation of the final product. A common synthesis route involves the Knoevenagel condensation of 3-chlorobenzaldehyde and malonic acid.[9]
| Impurity | Potential Source | Typical Analytical Method for Detection |
| 3-Chlorobenzaldehyde | Unreacted starting material[9][10] | HPLC, GC-MS |
| Malonic Acid | Unreacted starting material[11][12] | HPLC |
| cis-3-Chlorocinnamic Acid | Isomerization during synthesis or storage | HPLC[13] |
| Other Positional Isomers (e.g., 2- or 4-chlorocinnamic acid) | Impurities in the 3-chlorobenzaldehyde starting material | HPLC, GC-MS |
| Residual Solvents (e.g., pyridine, piperidine) | Synthesis process[9] | Headspace GC-MS |
| Degradation Products | Forced degradation (e.g., hydrolysis, oxidation, photolysis)[5][13][14] | HPLC, LC-MS |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate purity analysis. The following are representative protocols based on established methods for similar compounds.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for a similar cinnamic acid derivative and is suitable for the assay and impurity profiling of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Method Validation Parameters (Illustrative):
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Reportable |
| Limit of Quantitation (LOQ) | Reportable |
Protocol 2: Analysis of Residual Solvents by Gas Chromatography (GC)
This protocol is a general approach for the analysis of residual solvents in APIs.
Chromatographic Conditions:
| Parameter | Condition |
| GC System | GC with Headspace Autosampler and FID or MS detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Headspace Vial Temp | 80°C |
| Headspace Loop Temp | 90°C |
| Headspace Transfer Line Temp | 100°C |
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Purity Validation
The logical flow of validating the purity of this compound involves a series of steps from sample preparation to data analysis and reporting.
Caption: A flowchart illustrating the key stages in the purity validation of this compound.
Inhibition of the EGFR Signaling Pathway
This compound serves as a precursor for synthesizing compounds that may target signaling pathways implicated in diseases like cancer. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[2][15][16] Small molecule inhibitors, potentially derived from this compound, can block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling and cellular proliferation.[17]
Caption: EGFR signaling pathway and the mechanism of its inhibition by small molecule tyrosine kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. journal-innovations.com [journal-innovations.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. malonic acid, 141-82-2 [thegoodscentscompany.com]
- 10. 3-Chlorobenzaldehyde | 587-04-2 [chemicalbook.com]
- 11. CN1257879C - Malonic acid in high purity - Google Patents [patents.google.com]
- 12. Malonic acid - Wikipedia [en.wikipedia.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Cinnamic Acid Derivatives in Oncology: A Comparative Analysis of Anti-Cancer Efficacy
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, are emerging as significant contenders in the development of novel anti-cancer therapeutics. Extensive research has demonstrated their ability to impede cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in tumorigenesis. This guide provides a comparative overview of the anti-cancer properties of prominent cinnamic acid derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.
Comparative Cytotoxicity of Cinnamic Acid Derivatives
The anti-cancer potential of cinnamic acid derivatives is often initially assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this evaluation. The following table summarizes the IC50 values for several cinnamic acid derivatives across different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [1][2] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [3][4] |
| Caffeic Acid Phenethyl Ester (CAPE) | CWR22Rv1 (Prostate) | <30 | [5][6] |
| Ferulic Acid octyl and dodecyl esters | Breast and Colon Cancer Cells | 17.05 to 4.29 µg/ml | [7] |
| Sinapic Acid | HT-29 (Colon) | 317.5 | [8][9][10] |
| Sinapic Acid | PC-3 (Prostate) | 1000 (for 72h) | [11] |
| Sinapic Acid | LNCaP (Prostate) | 1000 (for 72h) | [11] |
| Novel Cinnamic Acid Derivatives | A-549 (Lung) | 10 - 18 | [12] |
| Cinnamic Acid Esters and Amides | Various (HeLa, K562, Fem-x, MCF-7) | 42 - 166 | [13][14][15] |
Key Signaling Pathways Modulated by Cinnamic Acid Derivatives
Cinnamic acid derivatives exert their anti-cancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. These include pathways responsible for inflammation, cell cycle regulation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is common in many cancers.[16] Caffeic acid phenethyl ester (CAPE) is a well-documented inhibitor of NF-κB activation.[17][18] It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-survival genes.[17]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling cascade that promotes cell survival and proliferation. Ferulic acid has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[19] It reduces the phosphorylation of Akt, a key downstream effector of PI3K.[19]
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of the anti-cancer activities of cinnamic acid derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the cinnamic acid derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-cancer potential of cinnamic acid derivatives.
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Anticancer mechanism of Sinapic acid in PC-3 and LNCaP human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Caffeic Acid Phenethyl Ester as a Potential Treatment for Advanced Prostate Cancer Targeting Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Testing Protocols for 3-Chlorocinnamic Acid: A Comparative Guide
For researchers and drug development professionals, understanding the in-vitro bioactivity of small molecules is a critical step in the discovery pipeline. This guide provides a comparative overview of in-vitro testing protocols relevant to 3-Chlorocinnamic acid, a derivative of the naturally occurring cinnamic acid. While direct and extensive quantitative data for this compound is limited in publicly available literature, this guide synthesizes available information and provides comparative data from its isomers (2-Chlorocinnamic acid and 4-Chlorocinnamic acid) and the parent compound, cinnamic acid, to offer valuable insights into its potential biological activities. The primary bioactivities reported for chlorocinnamic acid isomers include antimicrobial, anticancer, and enzyme inhibitory effects.[1]
This guide presents detailed experimental protocols for key in-vitro assays, summarizes available quantitative data in structured tables, and includes visualizations of experimental workflows and a proposed signaling pathway to aid in the design and interpretation of future studies.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the in-vitro biological activities of chlorocinnamic acid isomers and related compounds. It is important to note the current data gap for this compound in several key assays.
Table 1: Comparative Anticancer Activity (IC₅₀ values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Prostate carcinoma cells | Proliferation inhibition and apoptosis induction observed (Quantitative IC₅₀ not available) | [1] |
| Cinnamic acid | HT-144 (Melanoma) | 2400 | [2] |
| Cinnamic acid derivative (Compound 5) | A-549 (Lung Cancer) | 10.36 | [1] |
| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [3] |
| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver Cancer) | 13.14 | [3] |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Data not available | - | |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 µM | [1] |
| 4-Chlorocinnamic acid | Escherichia coli | 708 µM | [1] |
| Cinnamic acid | Mycobacterium tuberculosis H37Rv | 40 - 100 | [4] |
| 4-Chlorocinnamic acid ester (Compound 1) | Staphylococcus aureus | 5.09 µmol/mL | [5] |
| 4-Chlorocinnamic acid ester (Compound 4) | Candida albicans | 0.13 µmol/mL | [5][6][7] |
| 4-Chlorocinnamic acid ester (Compound 11) | Candida albicans | 0.024 µmol/mL | [5][6][7] |
Table 3: Comparative Tyrosinase Inhibitory Activity (IC₅₀ values)
| Compound | Enzyme Source | IC₅₀ (mM) | Reference |
| This compound | Data not available | - | |
| 2-Chlorocinnamic acid | Mushroom | 0.765 | [8] |
| 4-Chlorocinnamic acid | Mushroom | 0.229 (diphenolase) | [1] |
| Cinnamic acid | Mushroom | 0.2014 | |
| Kojic Acid (Positive Control) | Mushroom | 0.0322 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key in-vitro assays relevant to the evaluation of this compound.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell viability following treatment with a test compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., prostate carcinoma, melanoma, or lung cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (inoculum without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Enzyme Inhibition: Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
Protocol:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, the substrate L-DOPA (3,4-dihydroxy-L-phenylalanine), and the test compound (this compound) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the tyrosinase solution and different concentrations of the test compound. Include a control without the inhibitor and a positive control (e.g., kojic acid). Pre-incubate the mixture for a few minutes at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Spectrophotometric Monitoring: Immediately begin monitoring the formation of dopachrome, the colored product of the reaction, by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the test compound compared to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a proposed signaling pathway for the anticancer activity of cinnamic acid derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. journal.umpr.ac.id [journal.umpr.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Chlorocinnamic Acid: A Comparative Guide to its Enzyme Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3-Chlorocinnamic acid's potential as an enzyme inhibitor, benchmarked against established inhibitors of key biological targets. While direct quantitative data for this compound is emerging, this document synthesizes available information on its isomers and parent compound, cinnamic acid, to offer a predictive assessment of its efficacy. The focus is on two significant enzyme classes: tyrosinase, a crucial enzyme in melanin synthesis, and monocarboxylate transporters (MCTs), which are pivotal in cancer cell metabolism.
Quantitative Comparison of Inhibitory Activity
To provide a clear and concise overview, the following tables summarize the half-maximal inhibitory concentration (IC50) values for chlorocinnamic acid isomers and known inhibitors against tyrosinase and monocarboxylate transporters. It is important to note the absence of a specific published IC50 value for this compound against these targets in the reviewed literature. The data for its isomers, however, offer valuable insights into the potential impact of the chlorine atom's position on inhibitory activity.
Table 1: Comparative Inhibitory Activity against Tyrosinase (Mushroom)
| Compound | Enzyme Activity | IC50 Value (mM) | Reference |
| 2-Chlorocinnamic acid | Diphenolase | 0.765 | [1][2] |
| 4-Chlorocinnamic acid | Monophenolase | 0.477 | [1] |
| Diphenolase | 0.229 | [1] | |
| Kojic Acid (Reference Inhibitor) | Diphenolase | 0.01 - 0.3 | [3][4] |
| Cinnamic Acid | Diphenolase | 0.2014 | [5] |
Table 2: Comparative Inhibitory Activity against Monocarboxylate Transporters (MCTs)
| Compound | Target | IC50 Value | Reference |
| This compound | MCT1/MCT4 | Data not available | |
| AZD3965 (Reference Inhibitor) | MCT1 | 1.6 nM (Ki) | [6] |
| AR-C155858 (Reference Inhibitor) | MCT1 | 2.3 nM (Ki) | [7] |
| MCT2 | 10 nM (Ki) | [7] | |
| BAY-8002 (Reference Inhibitor) | MCT1/2 | 85 nM (in DLD-1 cells) | [6] |
| α-Cyano-4-hydroxycinnamic acid (CHC) | MCT1 | >100 µM | [8] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Tyrosinase Inhibition Assay
This assay spectrophotometrically determines the inhibitory effect of a compound on the enzymatic activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Test Compound (e.g., this compound)
-
Reference Inhibitor (e.g., Kojic acid)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay remains below 1% to avoid enzyme inhibition.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (or solvent for control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a defined period.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monocarboxylate Transporter (MCT) Inhibition Assay (Radiolabeled Lactate Uptake)
This assay measures the ability of a compound to inhibit the transport of lactate into cells expressing specific MCT isoforms.
Materials:
-
Cancer cell line with known MCT1 or MCT4 expression (e.g., WiDr for MCT1, MDA-MB-231 for MCT4).
-
[¹⁴C]-L-Lactate (radiolabeled substrate)
-
Test Compound (e.g., this compound)
-
Reference Inhibitor (e.g., AZD3965)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line to near confluency in appropriate multi-well plates.
-
-
Inhibition Assay:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time.
-
Initiate the uptake by adding the assay buffer containing a fixed concentration of [¹⁴C]-L-Lactate.
-
After a short incubation period (e.g., 2-5 minutes), terminate the transport by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification and Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Molecular Pathways
To better understand the context of enzyme inhibition, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Melanogenesis pathway and the inhibitory action of compounds.
Caption: Workflow for assessing MCT inhibitory activity.
Caption: MCT-mediated metabolic symbiosis in tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Monocarboxylate transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chlorocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Chlorocinnamic acid is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
May cause respiratory irritation (H335)[1]
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or face shield. | [2] |
| Hand Protection | Protective gloves. | [2] |
| Skin and Body Protection | Protective clothing, lab coat. | [1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If dust is generated, use a particle respirator. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound, from initial waste characterization to final handoff to a licensed disposal facility.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., flasks, filter paper, pipettes), and solutions containing the compound.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, especially strong oxidizing agents.[3] Whenever feasible, keep the chemical in its original container.[3]
Step 2: Container Management and Labeling
-
Select Appropriate Containers: Use suitable, closed containers for disposal.[3][4] Ensure the containers are in good condition, compatible with the chemical, and properly sealed to prevent leaks or spills.
-
Proper Labeling: Clearly label the waste container with "Waste this compound" and include any other identifiers required by your institution. The label must clearly indicate the hazards (e.g., "Irritant").
Step 3: Spill and Contamination Cleanup
In the event of a spill, adhere to the following cleanup procedure:
-
Ensure Proper Ventilation: Work in a well-ventilated area or use local exhaust ventilation.[2]
-
Contain the Spill: Prevent the material from entering drains or waterways.[2][5][6]
-
Cleanup Procedure: For dry spills, avoid creating dust.[2][4] Carefully sweep or shovel the material into a labeled, suitable, and closed container for disposal.[4]
-
Decontaminate the Area: After removing the bulk material, thoroughly clean the affected area.
-
Personal Protection: Always wear the appropriate PPE during cleanup.[2]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The storage area should be secure and accessible only to authorized personnel.
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound must be conducted by a licensed and approved waste disposal company.[2][4][6]
-
Documentation: Maintain all records related to the disposal of this compound as required by local, state, and federal regulations.
The logical workflow for the disposal of this compound is illustrated below.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide ensures that all personnel handling this compound can do so safely and in an environmentally responsible manner, building a foundation of trust in laboratory safety and chemical handling protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 5. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound(1866-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
